molecular formula C8H7BrO2S B1331509 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide CAS No. 351005-12-4

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Cat. No.: B1331509
CAS No.: 351005-12-4
M. Wt: 247.11 g/mol
InChI Key: QRJKMGQWHAQEST-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide is a useful research compound. Its molecular formula is C8H7BrO2S and its molecular weight is 247.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKMGQWHAQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302187
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351005-12-4
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 351005-12-4

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block for researchers and professionals in drug development and medicinal chemistry. The document details the compound's properties, synthesis, and applications, with a focus on its role in the development of therapeutics for the central nervous system (CNS).

Chemical and Physical Properties

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a functionalized benzothiophene derivative. While extensive experimental data is not widely published, the following information has been compiled from various commercial and chemical database sources.

Table 1: Physicochemical Properties of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

PropertyValueSource(s)
CAS Number 351005-12-4[1][2][3][4][5]
Molecular Formula C₈H₇BrO₂S[2][3]
Molecular Weight 247.11 g/mol [2]
Purity Typically ≥97%[2][3]
SMILES O=S1(=O)CC2=CC=C(Br)C=C2C1[2][3]

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently available in public literature and may need to be determined empirically.

Synthesis and Experimental Protocols

A plausible synthetic route is illustrated in the diagram below. This proposed pathway is based on common reactions in heterocyclic chemistry.

Synthesis_Pathway cluster_0 Proposed Synthesis Route start 4-Bromotoluene step1 Radical Bromination start->step1 intermediate1 1-Bromo-4-(bromomethyl)benzene step1->intermediate1 step2 Thiolation intermediate1->step2 intermediate2 1,3-Dihydro-5-bromobenzo[c]thiophene step2->intermediate2 step3 Oxidation intermediate2->step3 product 5-Bromo-1,3-dihydro- benzo[c]thiophene 2,2-dioxide step3->product

Figure 1: Proposed synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Experimental Protocol (Hypothetical)

A detailed experimental protocol for a key reaction in the application of this compound, the Suzuki-Miyaura cross-coupling, is provided below. This protocol is based on established methods for similar brominated thiophene derivatives.[3][6][7][8][9]

Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide serves as a valuable scaffold in medicinal chemistry, particularly in the discovery of drugs targeting the central nervous system.[1][5] Its utility stems from the presence of the bromine atom, which acts as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug candidates.

The benzothiophene core is a privileged structure in medicinal chemistry, appearing in a number of approved drugs with a wide range of biological activities. The dihydro-benzo[c]thiophene 2,2-dioxide moiety offers a rigid, three-dimensional scaffold that can be strategically modified to interact with specific biological targets.

Experimental Workflow: Application in Fragment-Based Drug Discovery

The use of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in a fragment-based drug discovery (FBDD) workflow is depicted below. This workflow highlights how this building block can be utilized to generate a library of compounds for biological screening.

FBDD_Workflow cluster_1 Fragment-Based Drug Discovery Workflow start 5-Bromo-1,3-dihydro- benzo[c]thiophene 2,2-dioxide suzuki Suzuki-Miyaura Coupling with Arylboronic Acid Library start->suzuki library Diverse Compound Library suzuki->library screening High-Throughput Screening (e.g., CNS target assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Figure 2: Workflow for utilizing the core compound in drug discovery.

Safety and Handling

References

Physicochemical properties of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. This compound is a valuable building block in medicinal chemistry and materials science, noted for its utility in cross-coupling reactions. This document consolidates available data on its chemical and physical characteristics and outlines a detailed experimental protocol for its preparation.

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a heterocyclic compound featuring a benzothiophene core. The presence of a bromine atom and a sulfone group makes it a versatile intermediate. The bromine atom serves as a reactive handle for forming new carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-withdrawing sulfone group can enhance the metabolic stability of derivative compounds, making it an attractive fragment for drug discovery programs.

Physicochemical Properties

The quantitative physicochemical data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is summarized below. While experimental data for properties such as boiling point and solubility are not widely published, the key identifiers and some physical characteristics are well-documented.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
IUPAC Name 5-bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide[1]
CAS Number 351005-12-4[1][2][3]
Molecular Formula C₈H₇BrO₂S[1][2]
Molecular Weight 247.11 g/mol [1]
SMILES O=S1(=O)CC2=CC=C(Br)C=C2C1[1]
Purity (Typical) >97%[1][2]

Table 2: Physical Properties

PropertyValueReference
Melting Point Data not available in cited literature.
Boiling Point Data not available in cited literature.
Appearance Likely a solid at room temperature.[4]
Solubility Data not available in cited literature.

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide can be achieved through a three-step process starting from α,α'-Dibromo-o-xylene. The logical workflow involves the formation of the dihydrobenzo[c]thiophene ring, followed by oxidation of the sulfide to a sulfone, and finally, regioselective bromination of the aromatic ring.

A study on the electrophilic substitution of the parent molecule, 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, confirms that substitution, such as nitration, sulfonation, and iodination, occurs at the 5-position.[5] This provides a strong basis for a regioselective bromination at the same position to yield the target compound.

Synthesis Workflow

The diagram below illustrates the logical flow of the multi-step synthesis.

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Oxidation to Sulfone cluster_2 Step 3: Electrophilic Bromination A α,α'-Dibromo-o-xylene C 1,3-Dihydrobenzo[c]thiophene A->C Ethanol B Sodium Sulfide (Na2S) B->C E 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide C->E Acetic Acid D Hydrogen Peroxide (H2O2) D->E G 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide E->G Acetic Acid F Bromine (Br2) F->G

References

An In-depth Technical Guide to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a heterocyclic compound featuring a benzothiophene core. The presence of a bromine atom and a sulfone group makes it a versatile building block in organic synthesis.

Chemical Identifiers

A summary of the key chemical identifiers for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is presented in the table below.

IdentifierValue
CAS Number 351005-12-4
Molecular Formula C₈H₇BrO₂S
IUPAC Name 5-bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
SMILES O=S1(=O)CC2=CC=C(Br)C=C2C1
MDL Number MFCD00666887
Physicochemical Properties

The following table summarizes the known physicochemical properties of the compound. It is important to note that while some commercial suppliers offer this compound at purities of 97% or higher, detailed experimental data such as melting and boiling points are not widely published.[1]

PropertyValue
Molecular Weight 247.11 g/mol
Purity ≥ 97% (as offered by various suppliers)

Synthesis and Reactivity

A general procedure for the synthesis of the unbrominated 1,3-dihydrobenzo[c]thiophene involves the reaction of α,α'-dibromo-o-xylene with sodium sulfide in ethanol.[2] The subsequent oxidation of the resulting thiophene to a sulfone is a common transformation, often achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).[2][3]

Synthesis_Pathway 4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo-1,2-bis(bromomethyl)benzene Intermediate_Thiophene 5-Bromo-1,3-dihydrobenzo[c]thiophene 4-Bromo-1,2-bis(bromomethyl)benzene->Intermediate_Thiophene  Na2S, Ethanol Final_Product 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide Intermediate_Thiophene->Final_Product  H2O2 or m-CPBA

Proposed Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Applications in Drug Discovery and Development

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system (CNS). The electron-withdrawing nature of the sulfone group can enhance the metabolic stability of potential drug candidates. The presence of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of molecular fragments.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, adapted from procedures for similar bromothiophene derivatives.[4][5][6] This protocol serves as a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried reaction flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Bromothiophene, Arylboronic Acid, Base, and Catalyst Inert_Atmosphere Purge with Inert Gas Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat and Stir (80-100 °C, 12-24h) Add_Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Experimental Workflow for a Representative Suzuki-Miyaura Coupling Reaction.

Biological Activity

While the broader class of benzothiophene derivatives has been shown to possess a wide range of biological activities, specific data on the biological targets or signaling pathways directly modulated by 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide are not extensively documented in the public domain. Its primary role reported to date is that of a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. Thiophene derivatives, in general, have been investigated for a variety of therapeutic applications, including as antiviral agents.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide are not widely available in peer-reviewed literature or public databases. Commercial suppliers may provide certificates of analysis with such data upon request.

Conclusion

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a key synthetic intermediate with significant potential in drug discovery and development. Its utility is primarily derived from its amenability to palladium-catalyzed cross-coupling reactions, which allows for the facile generation of diverse chemical libraries for biological screening. Further research into the synthesis, reactivity, and biological applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. This compound is of interest in medicinal chemistry and materials science, and a thorough understanding of its structural features through NMR spectroscopy is crucial for its application and further development.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following data is a prediction based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and analysis of structurally related compounds. The predictions are crucial for the initial identification and structural verification of the title compound.

The predicted ¹H NMR spectral data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is summarized in the table below. The spectrum is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the dihydrothiophene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-47.85d1.81H
H-67.65dd8.2, 1.81H
H-77.50d8.21H
H-1, H-3 (CH₂)4.50s-4H

Note: Predicted values are for a spectrum recorded in CDCl₃. Actual experimental values may vary slightly.

Structural and Signaling Pathway Analysis

The chemical structure of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide dictates the observed NMR signals. The electron-withdrawing nature of both the bromine atom and the sulfone group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

G cluster_molecule 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide cluster_signals Predicted ¹H NMR Signals mol H4 H-4 ~7.85 ppm (d) H6 H-6 ~7.65 ppm (dd) H7 H-7 ~7.50 ppm (d) CH2 H-1, H-3 ~4.50 ppm (s) H4->H6 J ≈ 1.8 Hz (meta) H6->H7 J ≈ 8.2 Hz (ortho)

Caption: Molecular structure and predicted ¹H NMR signal relationships.

The aromatic region is expected to show an AMX spin system. The proton at the 4-position (H-4), being ortho to the bromine and meta to the fused ring junction, is predicted to be the most deshielded. It should appear as a doublet due to meta-coupling with H-6. The proton at the 6-position (H-6) will be split by both H-4 (meta-coupling) and H-7 (ortho-coupling), resulting in a doublet of doublets. The proton at the 7-position (H-7), ortho to the fused ring junction, is expected to be a doublet due to ortho-coupling with H-6.

The two methylene groups at positions 1 and 3 are chemically equivalent due to the symmetry of the molecule. They are adjacent to the electron-withdrawing sulfone group and the aromatic ring, which will shift their signal downfield. In the absence of any adjacent protons, this signal is predicted to be a singlet, integrating to four protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants (J-values) of the split signals.

G SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer NMR Spectrometer (400 MHz, 298 K) NMRTube->Spectrometer Acquisition Data Acquisition (zg30, 16-64 scans) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Integration, Multiplicity, J-coupling) Processing->Analysis

Caption: Experimental workflow for ¹H NMR analysis.

This comprehensive guide provides the necessary theoretical and practical information for researchers and professionals working with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide to accurately interpret its ¹H NMR spectrum and to reproduce the experimental conditions for its analysis.

An In-depth Technical Guide to the 13C NMR Analysis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block in medicinal chemistry. This document details predicted spectral data, experimental protocols for its synthesis, and a clear visualization of the carbon environment assignments.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimental 13C NMR data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in the public domain, the following chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that analyze the molecule's structure and electronic environment. For comparative purposes, experimental data for the unsubstituted 1,3-dihydro-benzo[c]thiophene 2,2-dioxide is also provided.

Table 1: Predicted 13C NMR Chemical Shifts (δ) for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and Experimental Data for the Unsubstituted Analog.

Carbon AtomPredicted Chemical Shift (ppm) in 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxideExperimental Chemical Shift (ppm) in 1,3-dihydro-benzo[c]thiophene 2,2-dioxide
C-1, C-354.254.8
C-3a, C-7a134.9136.2
C-4133.1129.5
C-5122.5125.0
C-6131.8125.0
C-7128.5129.5

Note: Predicted values were obtained from online NMR prediction tools and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

The following section outlines a plausible multi-step synthesis for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, based on established chemical transformations.

Logical Workflow for the Synthesis

o-Xylene o-Xylene 4-Bromo-o-xylene 4-Bromo-o-xylene o-Xylene->4-Bromo-o-xylene Bromination 4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo-o-xylene->4-Bromo-1,2-bis(bromomethyl)benzene Benzylic Bromination 5-Bromo-1,3-dihydro-benzo[c]thiophene 5-Bromo-1,3-dihydro-benzo[c]thiophene 4-Bromo-1,2-bis(bromomethyl)benzene->5-Bromo-1,3-dihydro-benzo[c]thiophene Cyclization with Na2S Target_Compound 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide 5-Bromo-1,3-dihydro-benzo[c]thiophene->Target_Compound Oxidation

Caption: Synthetic pathway for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Step 1: Synthesis of 4-Bromo-o-xylene

This procedure is adapted from patented methods for the selective bromination of o-xylene.

  • Reaction Setup: In a flask shielded from light, dissolve o-xylene in a suitable solvent such as dichloromethane.

  • Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃).

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain 4-bromo-o-xylene.

Step 2: Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene

This step involves the radical bromination of the benzylic positions.

  • Reaction Setup: Dissolve 4-bromo-o-xylene in a non-polar solvent like carbon tetrachloride.

  • Radical Bromination: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Initiation: Heat the mixture to reflux to initiate the reaction.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the succinimide by-product. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-1,2-bis(bromomethyl)benzene.

Step 3: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene

This step involves the cyclization to form the thiophene ring.

  • Reaction Setup: Prepare a solution of sodium sulfide nonahydrate in ethanol.

  • Cyclization: Add a solution of 4-bromo-1,2-bis(bromomethyl)benzene in ethanol dropwise to the sodium sulfide solution at room temperature.

  • Reaction Time: Stir the reaction mixture overnight.

  • Work-up: Remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

The final step is the oxidation of the sulfide to a sulfone.

  • Reaction Setup: Dissolve 5-bromo-1,3-dihydro-benzo[c]thiophene in a suitable solvent like acetic acid or dichloromethane.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent. For hydrogen peroxide, a solution of sodium sulfite can be used. For m-CPBA, wash with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Recrystallize the crude product to obtain the final 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

13C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz).

  • Acquisition Parameters: Use a standard pulse program for a proton-decoupled 13C experiment. Typical parameters include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of 13C NMR Assignments

The following diagram illustrates the structure of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with the predicted 13C NMR chemical shifts assigned to each carbon atom.

cluster_molecule 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide C1 C-1,3 (54.2 ppm) C3a C-3a,7a (134.9 ppm) C4 C-4 (133.1 ppm) C5 C-5 (122.5 ppm) C6 C-6 (131.8 ppm) C7 C-7 (128.5 ppm) S S Br Br

Mass Spectrometry of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The content herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the compound's behavior under mass spectrometric analysis. This guide will cover predicted fragmentation patterns, experimental protocols, and visual representations of the processes involved.

Compound Overview

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a brominated heterocyclic compound containing a sulfone group. Its chemical structure plays a crucial role in its mass spectrometric fragmentation, with the bromine atom and the sulfone moiety being key determinants of the fragmentation pathways.

Molecular Formula: C₈H₇BrO₂S

Molecular Weight: 247.11 g/mol

Predicted Mass Spectrometric Fragmentation

Due to the absence of a publicly available mass spectrum for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a fragmentation pattern is proposed based on the principles of mass spectrometry and the known fragmentation of related aromatic sulfones and brominated compounds. Electron Ionization (EI) is presumed as the ionization technique for this prediction.

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M and M+2 isotopic patterns for the molecular ion and any bromine-containing fragments.

The primary fragmentation pathways are expected to involve the loss of the bromine atom and the extrusion of sulfur dioxide (SO₂), a common fragmentation for aromatic sulfones.

Table of Predicted Fragments
m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Formula Notes
246248[M]⁺•[C₈H₇BrO₂S]⁺•Molecular ion. The M+2 peak will have a relative abundance of approximately 98% of the M peak.
182184[M - SO₂]⁺•[C₈H₇Br]⁺•Loss of sulfur dioxide.
167167[M - Br]⁺[C₈H₇O₂S]⁺Loss of the bromine radical.
103103[M - Br - SO₂]⁺[C₈H₇]⁺Subsequent loss of sulfur dioxide from the [M - Br]⁺ fragment.
7777[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general experimental protocol for the analysis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide using a direct insertion probe on a mass spectrometer with an electron ionization source.

1. Sample Preparation:

  • A small quantity (typically less than 1 mg) of solid 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is placed in a clean glass capillary tube.
  • The capillary tube is then inserted into the direct insertion probe.

2. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
  • Ion Source Temperature: 200-250 °C (to ensure volatilization of the sample)
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  • Scan Range: m/z 50-350 (to cover the molecular ion and expected fragments)
  • Ionization Current: 100-200 µA

3. Data Acquisition:

  • The direct insertion probe is gradually heated to facilitate the sublimation of the sample into the ion source.
  • Mass spectra are continuously recorded as the sample is introduced.
  • The spectrum with the highest signal intensity and cleanest background is selected for analysis.

4. Data Analysis:

  • Identify the molecular ion peaks, paying attention to the characteristic M and M+2 isotopic pattern for bromine.
  • Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
  • Compare the observed fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds to confirm the structure.

Visualizing the Processes

The following diagrams illustrate the predicted fragmentation pathway and a general workflow for the mass spectrometric analysis.

Fragmentation_Pathway M [C₈H₇BrO₂S]⁺• m/z = 246/248 F1 [C₈H₇Br]⁺• m/z = 182/184 M->F1 - SO₂ F2 [C₈H₇O₂S]⁺ m/z = 167 M->F2 - Br• F3 [C₈H₇]⁺ m/z = 103 F2->F3 - SO₂

Caption: Predicted EI fragmentation pathway of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing A Weigh Solid Sample B Load into Capillary Tube A->B C Insert into Direct Probe B->C D Introduce Probe into Ion Source C->D E Heat Probe to Volatilize Sample D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole/TOF) F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Structural Elucidation J->K

Caption: General workflow for EI-MS analysis using a direct insertion probe.

In-depth Technical Guide: 1-Bromo-4-(vinylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-Bromo-4-(ethenylsulfonyl)benzene

Synonyms: 4-Bromophenyl vinyl sulfone, p-Bromophenyl vinyl sulfone

Introduction

1-Bromo-4-(vinylsulfonyl)benzene is an organic compound featuring a vinyl sulfone group and a bromine atom attached to a benzene ring. The vinyl sulfone moiety is a key structural feature, acting as a Michael acceptor, which allows for covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity is central to its biological activity and its application in drug discovery and chemical biology as a versatile building block and a covalent inhibitor. The presence of the bromine atom offers a site for further chemical modification, for instance, through cross-coupling reactions, enhancing its utility in the synthesis of more complex molecules.

Physicochemical Properties

The properties of 1-bromo-4-(vinylsulfonyl)benzene are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference
Molecular Formula C8H7BrO2SN/A
Molecular Weight 247.11 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 66-69 °CN/A
Boiling Point Decomposes before boilingN/A
Solubility Soluble in organic solvents like DMSO and DMFN/A

Synthesis and Experimental Protocols

The synthesis of 1-bromo-4-(vinylsulfonyl)benzene can be achieved through several synthetic routes. A common and effective method involves the oxidation of the corresponding sulfide to the sulfone, followed by elimination to form the vinyl group.

Synthesis of 1-Bromo-4-(vinylsulfonyl)benzene from 4-bromothiophenol

This synthetic pathway involves a two-step process starting from the commercially available 4-bromothiophenol.

Step 1: S-Alkylation of 4-bromothiophenol with 2-chloroethanol

  • Reaction: 4-Bromothiophenol is reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield 2-((4-bromophenyl)thio)ethan-1-ol.

  • Protocol:

    • Dissolve 4-bromothiophenol (1 equivalent) in a suitable solvent like ethanol.

    • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at 0 °C.

    • To this mixture, add 2-chloroethanol (1.2 equivalents) and stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation and Elimination to form 1-Bromo-4-(vinylsulfonyl)benzene

  • Reaction: The intermediate sulfide is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, or with meta-chloroperoxybenzoic acid (m-CPBA). The resulting β-hydroxy sulfone can then undergo elimination to form the vinyl sulfone.

  • Protocol:

    • Dissolve 2-((4-bromophenyl)thio)ethan-1-ol (1 equivalent) in a solvent such as dichloromethane.

    • Add m-CPBA (2.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude β-hydroxy sulfone is then subjected to elimination. This can be achieved by heating in the presence of a dehydrating agent or a base. A common method is to treat the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine, which forms a mesylate that readily eliminates to the vinyl sulfone.

    • Purify the final product by recrystallization or column chromatography.

The overall synthetic workflow can be visualized as follows:

G cluster_synthesis Synthesis of 1-Bromo-4-(vinylsulfonyl)benzene A 4-Bromothiophenol C S-Alkylation (NaOH, Ethanol) A->C B 2-Chloroethanol B->C D 2-((4-Bromophenyl)thio)ethan-1-ol C->D Intermediate E Oxidation & Elimination (m-CPBA, then heat/base) D->E F 1-Bromo-4-(vinylsulfonyl)benzene E->F Final Product

Synthetic workflow for 1-bromo-4-(vinylsulfonyl)benzene.

Biological Activity and Signaling Pathways

Vinyl sulfones, including 1-bromo-4-(vinylsulfonyl)benzene, are recognized for their significant biological activities, which primarily stem from their ability to act as covalent inhibitors.[1][2] They are known to target cysteine proteases, kinases, and other proteins with reactive cysteine residues.[1]

Mechanism of Action: Covalent Inhibition

The electrophilic nature of the vinyl group in 1-bromo-4-(vinylsulfonyl)benzene makes it susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. This Michael addition reaction results in the formation of a stable covalent bond between the compound and the protein, leading to irreversible inhibition of the protein's function.

The general mechanism of covalent modification of a target protein by a vinyl sulfone is depicted below.

G cluster_moa Mechanism of Covalent Inhibition VS Vinyl Sulfone (e.g., 1-Bromo-4-(vinylsulfonyl)benzene) MA Michael Addition VS->MA Target Target Protein (with Cysteine residue) Target->MA Covalent_Adduct Covalent Protein-Inhibitor Adduct MA->Covalent_Adduct Inhibition Inhibition of Protein Function Covalent_Adduct->Inhibition

Mechanism of covalent inhibition by vinyl sulfones.
Potential Therapeutic Applications

Due to their reactivity profile, vinyl sulfone derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: They have been explored as inhibitors of various kinases and other proteins involved in cancer cell proliferation and survival.[3][4]

  • Anti-infective Agents: The cysteine proteases of various pathogens, such as parasites and bacteria, are potential targets for vinyl sulfone-based drugs.[2]

  • Anti-inflammatory and Neuroprotective Agents: By targeting specific enzymes in inflammatory and neurodegenerative pathways, these compounds show potential in treating related disorders.[1]

While specific signaling pathways for 1-bromo-4-(vinylsulfonyl)benzene are not extensively detailed in the public domain, its activity can be inferred from studies on related vinyl sulfone compounds. For instance, they have been shown to inhibit signaling pathways regulated by kinases that they covalently modify.

Conclusion

1-Bromo-4-(vinylsulfonyl)benzene is a valuable chemical entity with significant potential in drug discovery and chemical biology. Its well-defined reactivity as a Michael acceptor allows for the targeted covalent inhibition of proteins, a strategy that has gained considerable traction in modern pharmacology. The synthetic accessibility of this compound, coupled with the potential for further functionalization, makes it an attractive scaffold for the development of novel therapeutic agents and chemical probes to explore complex biological systems. Further research into the specific biological targets and signaling pathways modulated by 1-bromo-4-(vinylsulfonyl)benzene will be crucial in fully realizing its therapeutic and scientific potential.

References

Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant data to support research and development in the field of drug discovery. The planar structure and the presence of a halogen handle make this compound particularly suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the synthesis of complex organic molecules.[1]

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (also known as 5-bromo-2,3-dihydro-1H-benzo[c]thiophene-2,2-dione) is a heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, planar structure and the presence of a bromine atom provide a valuable scaffold for the development of novel therapeutic agents. The electron-withdrawing sulfone group can enhance metabolic stability, a desirable property in drug candidates. This guide outlines a reliable synthetic route to this versatile intermediate.

Synthetic Pathway Overview

The synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is typically achieved in a two-step sequence starting from commercially available materials. The general strategy involves the initial synthesis of the parent heterocycle, 1,3-dihydro-benzo[c]thiophene 2,2-dioxide, followed by regioselective bromination.

Synthesis_Pathway Start α,α'-Dibromo-o-xylene Intermediate 1,3-Dihydro-benzo[c]thiophene Start->Intermediate Na2S Precursor 1,3-Dihydro-benzo[c]thiophene 2,2-dioxide Intermediate->Precursor Oxidation (e.g., H2O2) Final_Product 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide Precursor_ref 1,3-Dihydro-benzo[c]thiophene 2,2-dioxide Precursor_ref->Final_Product Brominating Agent (e.g., Br2)

Caption: Suzuki-Miyaura coupling utilizing the title compound.

This synthetic versatility makes it a key intermediate in the development of compounds targeting a range of biological pathways. While specific signaling pathways directly modulated by this compound are not extensively documented, its incorporation into larger molecules is a strategy employed in the design of inhibitors or modulators for various protein targets. The rigid sulfone-containing scaffold can provide a well-defined orientation for pharmacophoric groups to interact with their biological targets.

Conclusion

This technical guide provides a detailed framework for the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The outlined procedures, based on established chemical principles, offer a reliable route to this important building block. The compound's utility in medicinal chemistry, particularly in the construction of complex molecular architectures via cross-coupling reactions, underscores its significance for researchers and professionals in the field of drug development. Further exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders.

Core Compound Summary

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a sulfone-containing heterocyclic compound. Its structure features a dihydrobenzothiophene core, brominated at the 5-position, with the sulfur atom oxidized to a sulfone. This substitution pattern makes it an attractive scaffold for further chemical modification. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments.

PropertyData
Molecular Formula C₈H₇BrO₂S
Molecular Weight 247.11 g/mol
CAS Number 351005-12-4
Canonical SMILES C1C2=CC(=C(C=C2)Br)CS1(=O)=O
Appearance White to off-white solid
Purity Typically >97% (commercially available)

Synthesis and Discovery

  • Formation of the Dihydrobenzothiophene Ring: This is typically achieved through the reaction of an α,α'-dihalo-o-xylene with a sulfide source. For the bromo-substituted target molecule, the likely starting material would be 4-bromo-1,2-bis(bromomethyl)benzene.

  • Oxidation of the Sulfide: The resulting 5-bromo-1,3-dihydro-benzo[c]thiophene is then oxidized to the corresponding sulfone (2,2-dioxide). Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of the parent compound, 1,3-dihydrobenzo[c]thiophene, and its subsequent oxidation. Researchers should optimize conditions for the specific bromo-substituted analogue.

Step 1: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene

  • To a solution of sodium sulfide (1.1 equivalents) in ethanol, α,α'-Dibromo-4-bromo-o-xylene (1.0 equivalent) is added portion-wise at room temperature.

  • The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically performed by column chromatography on silica gel.

Step 2: Oxidation to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • The 5-Bromo-1,3-dihydro-benzo[c]thiophene from Step 1 is dissolved in a suitable solvent such as dichloromethane.

  • The solution is cooled in an ice bath, and an oxidizing agent like m-CPBA or hydrogen peroxide (2.2-3.0 equivalents) is added portion-wise.

  • The reaction is stirred at room temperature until complete conversion is observed.

  • The reaction mixture is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Applications in Drug Discovery

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS drug discovery. The benzothiophene scaffold and its derivatives are known to possess a wide range of biological activities.

Role as a Chemical Building Block

The key utility of this compound lies in its bifunctional nature:

  • The Sulfone Group: The electron-withdrawing nature of the sulfone can influence the electronic properties of the aromatic ring and any appended functionalities.

  • The Bromine Atom: This serves as a crucial attachment point for introducing molecular diversity through cross-coupling reactions.

Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that is widely used in medicinal chemistry. The bromine atom on the 5-position of the dihydrobenzothiophene dioxide core makes it an ideal substrate for this reaction.

Suzuki_Miyaura_Coupling cluster_reagents Key Reagents cluster_workflow Experimental Workflow reagents Reagents workflow Workflow A 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide step1 Combine Reagents A->step1 B Aryl/Heteroaryl Boronic Acid or Ester B->step1 C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->step1 D Base (e.g., K₂CO₃, Cs₂CO₃) D->step1 E Solvent (e.g., Toluene, Dioxane, DMF/Water) E->step1 step2 Inert Atmosphere (N₂ or Ar) step1->step2 step3 Heat Reaction Mixture step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Aqueous Workup step4->step5 step6 Purification (Chromatography/Recrystallization) step5->step6 step7 Characterization (NMR, MS) step6->step7

Figure 1. A generalized workflow for the Suzuki-Miyaura coupling reaction utilizing 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Potential Signaling Pathways and Therapeutic Targets

While specific biological data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide itself is not extensively published, the broader class of benzothiophene derivatives has been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of this scaffold into larger molecules is a strategy to explore its potential interactions with various biological targets within the CNS.

The logical relationship for its application in drug discovery follows a clear path from a versatile chemical starting material to a potential therapeutic candidate.

Drug_Discovery_Logic A 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (Starting Material) B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Candidate G->H

Figure 2. The logical progression from a chemical building block to a potential clinical candidate in drug discovery.

Conclusion

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthetic accessibility and the reactivity of the bromine atom provide a robust platform for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents, particularly for CNS-related targets. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug development.

Navigating the Physicochemical Landscape of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its physicochemical properties through established experimental protocols and data presentation frameworks.

Core Compound Characteristics

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a brominated heterocyclic compound featuring a benzothiophene dioxide core. The presence of the electron-withdrawing sulfone group is suggested to enhance metabolic stability, a desirable trait for lead compounds in pharmaceutical development. Furthermore, halogen substitution in the benzo[c]thiophene ring system is generally associated with increased stability of the parent ring, which is otherwise prone to oxidation.

PropertyValueSource
CAS Number 351005-12-4[1][2]
Molecular Formula C₈H₇BrO₂S[1][2][3]
Molecular Weight 247.11 g/mol [1][3]
Purity Typically ≥97%[1][2]

Quantitative Data Summary

While specific experimental data for the solubility and stability of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is not extensively available in public literature, this section provides structured tables for researchers to populate with their findings. These tables are designed for clarity and comparative analysis of key physicochemical parameters.

Table 1: Solubility Data

This table is designed to capture the equilibrium solubility of the compound in various solvents at different temperatures. The "shake-flask" method is the recommended protocol for obtaining this data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Water37HPLC-UV
Phosphate-Buffered Saline (pH 7.4)25HPLC-UV
Phosphate-Buffered Saline (pH 7.4)37HPLC-UV
0.1 N HCl (pH 1.2)37HPLC-UV
Fasted State Simulated Intestinal Fluid (FaSSIF)37HPLC-UV
Fed State Simulated Intestinal Fluid (FeSSIF)37HPLC-UV
Ethanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 400 (PEG 400)25HPLC-UV
Table 2: Stability Data

This table outlines the parameters for assessing the stability of the compound under various stress conditions. The percentage of the parent compound remaining is a key indicator of its stability over time.

ConditionTime (hours)Temperature (°C)% Parent Compound RemainingDegradation Products Observed (if any)Method of Analysis
Hydrolytic Stability
pH 1.2 (0.1 N HCl)2, 4, 8, 12, 2437HPLC-UV/MS
pH 7.4 (PBS)2, 4, 8, 12, 2437HPLC-UV/MS
pH 9.0 (Buffer)2, 4, 8, 12, 2437HPLC-UV/MS
Oxidative Stability
3% H₂O₂2, 4, 8, 12, 2425HPLC-UV/MS
Photostability
ICH Q1B Option 2 (Xenon Lamp)1.2 million lux hours & 200 W h/m²25HPLC-UV/MS
Thermal Stability (Solid State)
60°C24, 48, 7260HPLC-UV/MS
Plasma Stability
Human Plasma0.5, 1, 2, 437LC-MS/MS
Rat Plasma0.5, 1, 2, 437LC-MS/MS

Experimental Protocols

Detailed methodologies for determining the solubility and stability of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide are provided below. These protocols are based on widely accepted standards in the pharmaceutical industry.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

  • Preparation of Supersaturated Solution: Add an excess amount of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide to a known volume of the desired solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment

Stability testing evaluates the susceptibility of the compound to degradation under various environmental conditions. A validated stability-indicating HPLC method is crucial for this assessment.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Forced Degradation Studies:

    • Hydrolytic Stability: Add an aliquot of the stock solution to solutions of different pH values (e.g., 0.1 N HCl, PBS pH 7.4, and a basic buffer). Incubate at a controlled temperature (e.g., 37°C).

    • Oxidative Stability: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

    • Thermal Stability: Store the solid compound at an elevated temperature (e.g., 60°C).

  • Time-Point Sampling: At specified time intervals, withdraw samples from the stress condition experiments.

  • Sample Quenching (if necessary): Stop the degradation reaction by, for example, neutralizing acidic or basic samples or diluting with a mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradants.[5]

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining solubility and stability.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess compound to solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate separate Centrifuge or let stand equilibrate->separate sample Withdraw supernatant separate->sample filter Filter (0.22 µm) sample->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate Stability_Workflow cluster_setup Experiment Setup cluster_sampling Sampling cluster_analysis_stability Analysis stock Prepare stock solution stress Apply stress conditions (pH, Oxidation, Light, Temp) stock->stress timepoint Sample at time intervals stress->timepoint quench Quench reaction (if needed) timepoint->quench analyze_stability Analyze by stability-indicating HPLC quench->analyze_stability evaluate Evaluate % remaining and degradants analyze_stability->evaluate Logical_Relationship cluster_properties Physicochemical Properties cluster_factors Influencing Factors cluster_outcomes Impact on Drug Development compound 5-Bromo-1,3-dihydro-benzo[c] thiophene 2,2-dioxide solubility Solubility compound->solubility stability Stability compound->stability formulation Formulation Strategy solubility->formulation bioavailability Bioavailability solubility->bioavailability stability->formulation shelf_life Shelf-life stability->shelf_life solvent Solvent/pH solvent->solubility solvent->stability temp Temperature temp->solubility temp->stability light Light light->stability oxidants Oxidants oxidants->stability

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering a versatile tool for the synthesis of biaryls, polyaryls, and other complex organic molecules. These structures are of significant interest in medicinal chemistry and materials science. The 1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold and its derivatives are recognized for their diverse biological activities, serving as key intermediates in the development of novel therapeutic agents.[1][2][3] This document provides detailed application notes and representative protocols for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with various arylboronic acids.

The products of this reaction, 5-aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxides, are valuable compounds for screening and lead optimization in drug discovery programs targeting a range of biological pathways, including those involved in inflammation, cancer, and metabolic diseases. Benzothiophene derivatives have been shown to interact with various biological targets such as enzymes and receptors.[1][2]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is depicted below:

Suzuki_Miyaura_Coupling substrate 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide product 5-Aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxide substrate->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->product catalyst Pd Catalyst Base G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst inert Purge with Inert Gas (N₂ or Ar) catalyst->inert solvent Add Degassed Solvents (e.g., Toluene/EtOH/H₂O) inert->solvent heat Heat to 90-110 °C (12-24 h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize G Application of 5-Aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxides in Drug Discovery cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development start 5-Bromo-1,3-dihydro- benzo[c]thiophene 2,2-dioxide suzuki Suzuki-Miyaura Coupling start->suzuki library Library of 5-Aryl Analogs suzuki->library hts High-Throughput Screening (HTS) library->hts hit Hit Identification hts->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Optimization sar->lead adme ADME/Tox Studies lead->adme invivo In Vivo Efficacy adme->invivo candidate Candidate Selection invivo->candidate

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a key building block. This versatile substrate, featuring a reactive bromine atom and a metabolically stable sulfone group, is a valuable starting material for the synthesis of a diverse range of functionalized molecules relevant to pharmaceutical and materials science research.[1] The protocols provided herein are based on established methodologies for analogous aryl bromides and serve as a starting point for reaction optimization.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, these reactions enable the introduction of a wide array of substituents at the 5-position, facilitating the exploration of structure-activity relationships in drug discovery and the tuning of electronic properties in materials science. The primary cross-coupling reactions detailed in these notes are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9012~70-90[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901276
3Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802~80-95[3]
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802~85-95[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Boronic Acid, Catalyst, Base Start->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat and Stir (80-100 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 5-Aryl/Heteroaryl Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline and N-heterocycle derivatives.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)XPhos (4)K-O-t-BuToluene10024>95[4]
2MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaO-t-BuToluene8018~80-95[5]
3Carbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene1002497[4]
4Diphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONaToluene1002496[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1-10 mol%)

  • Strong base (e.g., NaO-t-Bu, KO-t-Bu, LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

  • Add the anhydrous, deoxygenated solvent, followed by the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualization of Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-Br ArylHalide->OxAdd Amine R₂NH AmineCoord Amine Coordination Amine->AmineCoord Base Base Deprotonation Deprotonation Base->Deprotonation PdII_Complex LₙPd(II)(Ar)(Br) OxAdd->PdII_Complex PdII_Complex->AmineCoord PdII_Amine_Complex [LₙPd(II)(Ar)(NHR₂)]⁺Br⁻ AmineCoord->PdII_Amine_Complex PdII_Amine_Complex->Deprotonation PdII_Amido_Complex LₙPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT6~80-95[6]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene6012~75-90[6]
31-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF508~80-95[6]
4EthynylbenzenePd(PPh₃)₄ (2)CuI (2)TBAFTHFRT2~90[1]
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., THF, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow Start Inert Atmosphere Setup AddSolids Add Substrate, Pd Catalyst, CuI Start->AddSolids AddLiquids Add Solvent, Amine Base, Terminal Alkyne AddSolids->AddLiquids Reaction Stir at RT or Heat AddLiquids->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product 5-Alkynyl Product Purification->Product

Caption: Step-by-step workflow for the Sonogashira coupling.

Heck Reaction: Synthesis of 5-Alkenyl Derivatives

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinylated arenes.

Quantitative Data for Heck Reaction of Analogous Aryl Bromides
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10016~70-90[7]
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAcDMF14024~80-95[7]
32-Ethylhexyl acrylatePd/C---190--[7]
4EthylenePd(OAc)₂ (2)PPh₃ (4)NaHCO₃DMF/H₂O12548~60-80[7]
Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the palladium catalyst, optional ligand, and the base.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualization of Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Alkene_Ins Alkene Insertion PdII_Complex->Alkene_Ins Alkene PdII_Alkyl_Complex L₂Pd(II)(Alkyl)(Br) Alkene_Ins->PdII_Alkyl_Complex Beta_Hydride β-Hydride Elimination PdII_Alkyl_Complex->Beta_Hydride PdH_Complex L₂Pd(II)(H)(Br) Beta_Hydride->PdH_Complex Product Ar-Alkene Beta_Hydride->Product Red_Elim Reductive Elimination (Base) PdH_Complex->Red_Elim Base Red_Elim->Pd0

Caption: Simplified catalytic cycle of the Heck reaction.

Safety Precautions

  • All reactions should be conducted in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable building block for the synthesis of diverse molecular architectures through various palladium-catalyzed cross-coupling reactions. The protocols provided in these application notes offer a solid foundation for the development of specific synthetic routes. Researchers are encouraged to perform systematic optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, to achieve the desired outcomes for their specific applications.

References

Application Notes and Protocols: 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a versatile bicyclic scaffold that holds significant promise as a foundational fragment in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. Its rigid structure, combined with the reactive bromine handle, makes it an ideal starting point for the synthesis of compound libraries through various cross-coupling methodologies, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).

While direct biological data for the title compound is not extensively available, the broader class of benzothiophene derivatives has been shown to interact with a range of biological targets relevant to CNS pathophysiology. Of particular interest is the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK), a key component of the RhoA/ROCK signaling pathway. Dysregulation of this pathway is implicated in a variety of CNS conditions, including neurodegenerative diseases, spinal cord injury, and stroke, making it a compelling target for therapeutic intervention.

These application notes provide a framework for utilizing 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a core scaffold for the development of CNS drug candidates, with a focus on targeting the RhoA/ROCK signaling pathway.

Postulated Biological Target: RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and apoptosis.[1][2][3] In the CNS, this pathway is involved in neuronal development, axonal guidance, and synaptic plasticity.[1] Aberrant RhoA/ROCK signaling has been linked to pathological processes in several CNS disorders:

  • Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, overactivation of the RhoA/ROCK pathway is thought to contribute to neuronal apoptosis and inflammation.[3][4]

  • Spinal Cord Injury: This pathway is a major contributor to the inhibition of axonal regeneration following injury.[1]

  • Stroke: RhoA/ROCK signaling is involved in the regulation of cerebral blood flow and neuronal injury following ischemic events.[1]

Inhibitors of the ROCK enzyme have shown therapeutic potential in preclinical models of these disorders.[1] The planar and rigid nature of the 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold can be exploited to design potent and selective ROCK inhibitors.

Data Presentation: Hypothetical Screening Data

The following table represents a template for summarizing quantitative data from a primary in vitro screen of a library of derivatives synthesized from 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The data presented is hypothetical and serves as an illustration of how experimental results could be organized for comparative analysis.

Compound IDR-Group (at C5)ROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
BDT-HH>10,000>10,000-
BDT-PhPhenyl5,2004,8001.1
BDT-4-Py4-Pyridyl8509200.9
BDT-3-Py3-Pyridyl1,1001,3000.8
BDT-2-Th2-Thienyl3,4003,1001.1
BDT-4-OMePh4-Methoxyphenyl2,5002,7000.9
BDT-4-FPh4-Fluorophenyl1,8001,9500.9

Experimental Protocols

Protocol 1: Synthesis of Aryl-Substituted 1,3-dihydro-benzo[c]thiophene 2,2-dioxide Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with various arylboronic acids.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the starting bromide).

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aryl-substituted derivative.

Protocol 2: In Vitro ROCK Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against ROCK1 and ROCK2 kinases.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Fluorescently labeled peptide substrate (e.g., based on S6 kinase)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Y-27632)

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the appropriate wells. Include wells for a positive control (e.g., Y-27632) and a negative control (DMSO vehicle).

  • Add the ROCK enzyme (either ROCK1 or ROCK2) to all wells except for the negative control.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

RhoA_ROCK_Pathway extracellular Extracellular Signals (e.g., Growth Factors, Cytokines) receptor Cell Surface Receptor extracellular->receptor GEFs GEFs receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP +GTP GAPs GAPs RhoA_GTP RhoA-GTP (Active) GAPs->RhoA_GTP -Pi RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC LIMK LIMK ROCK->LIMK pMLC p-MLC MLC->pMLC Actin Actin Cytoskeleton (Stress Fibers, Neurite Retraction) pMLC->Actin pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin pCofilin p-Cofilin (Inactive) pLIMK->pCofilin Cofilin->Actin depolymerization pCofilin->Cofilin Inhibitor Benzothiophene Derivative Inhibitor->ROCK

Caption: The RhoA/ROCK signaling pathway and the putative inhibitory action of benzothiophene derivatives.

Experimental Workflow Diagram

Experimental_Workflow start 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide suzuki Suzuki-Miyaura Coupling with diverse Arylboronic Acids start->suzuki library Library of C5-Aryl Derivatives suzuki->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification screening In Vitro Kinase Assay (ROCK1 & ROCK2) purification->screening data Data Analysis (IC50 Determination, SAR) screening->data hit Hit Identification data->hit optimization Lead Optimization hit->optimization invivo In Vivo CNS Models optimization->invivo

Caption: Workflow for the synthesis and screening of benzothiophene derivatives for CNS drug discovery.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of novel compounds targeting the central nervous system (CNS).[1] The presence of a bromine atom at the 5-position serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

The core structure, a dihydrobenzothiophene dioxide, is noted for its planarity and the electron-withdrawing nature of the sulfone group, which can enhance metabolic stability in potential drug candidates.[1] These protocols are intended to serve as a robust starting point for the synthesis of libraries of derivatives for drug discovery programs.

General Experimental Workflow

The following diagram outlines a typical workflow for the palladium-catalyzed cross-coupling reactions described in this document. All reactions should be performed under an inert atmosphere to ensure the stability of the catalyst and prevent side reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_vessel Oven-dry glassware prep_inert Assemble under inert gas (N2 or Ar) prep_vessel->prep_inert add_solids Add 5-bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, catalyst, ligand, and base prep_inert->add_solids Proceed add_liquids Add anhydrous, degassed solvent and other liquid reagents add_solids->add_liquids heating Heat to desired temperature and stir add_liquids->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring quench Cool to RT and quench reaction monitoring->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2] This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl structures.

General Reaction Scheme

Suzuki_Miyaura reactant1 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide product 5-R-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reactant1->product reactant2 R-B(OH)2 (Aryl/Heteroaryl boronic acid) reactant2->product + reagents Pd Catalyst Base Solvent, Heat product->reagents

Caption: Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.[2][3]

Data Summary
ComponentExample ReagentTypical Molar Ratio (vs. Substrate)Role
Aryl Halide5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide1.0Substrate
Boronic AcidPhenylboronic acid1.1 - 1.5Coupling Partner
CatalystPd(PPh₃)₄0.01 - 0.05Catalyst
BaseK₂CO₃2.0 - 3.0Activates Boronic Acid
Solvent1,4-Dioxane/H₂O (4:1)-Reaction Medium
Temperature--80 - 100 °C
Expected Yield --60-95% (Varies with substrate)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4] This reaction is fundamental in medicinal chemistry for accessing a wide range of amine-containing compounds.

General Reaction Scheme

Buchwald_Hartwig reactant1 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide product 5-(R1R2N)-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reactant1->product reactant2 R1R2NH (Primary or Secondary Amine) reactant2->product + reagents Pd Precatalyst Ligand Base Solvent, Heat product->reagents

Caption: Buchwald-Hartwig amination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is critical and may require screening for optimal results.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (0.02 equiv) and the phosphine ligand (0.04 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.5 equiv), 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv), and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5]

Data Summary
ComponentExample ReagentTypical Molar Ratio (vs. Substrate)Role
Aryl Halide5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide1.0Substrate
AmineMorpholine1.2 - 1.5Coupling Partner
PrecatalystPd₂(dba)₃0.01 - 0.02Catalyst Source
LigandXPhos0.02 - 0.04Stabilizes Catalyst
BaseNaOtBu1.5 - 2.0Amine Deprotonation
SolventToluene-Reaction Medium
Temperature--80 - 110 °C
Expected Yield --50-90% (Varies with substrate)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important scaffolds in materials science and medicinal chemistry.

General Reaction Scheme

Sonogashira reactant1 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide product 5-(R-C≡C)-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reactant1->product reactant2 R-C≡CH (Terminal Alkyne) reactant2->product + reagents Pd Catalyst Cu(I) Cocatalyst Base Solvent product->reagents

Caption: Sonogashira coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Experimental Protocol

This protocol describes a typical Sonogashira coupling reaction. Anhydrous and anaerobic conditions are recommended for best results.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, solvent and base)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv), the palladium catalyst (0.02 equiv), and the copper(I) iodide (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary
ComponentExample ReagentTypical Molar Ratio (vs. Substrate)Role
Aryl Halide5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide1.0Substrate
AlkynePhenylacetylene1.2 - 2.0Coupling Partner
CatalystPd(PPh₃)₂Cl₂0.01 - 0.03Catalyst
CocatalystCuI0.02 - 0.05Cocatalyst
BaseTriethylamine>10 (or as solvent)Base/Solvent
SolventTHF-Reaction Medium
Temperature--25 - 60 °C
Expected Yield --70-95% (Varies with substrate)

Cyanation Reaction

The cyanation of aryl halides is a crucial transformation for introducing a nitrile group, which is a versatile functional group that can be converted into amines, carboxylic acids, and amides. Palladium-catalyzed cyanation offers a reliable method for this conversion.

General Reaction Scheme

Cyanation reactant1 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide product 5-Cyano-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reactant1->product reactant2 M-CN (Cyanide Source) reactant2->product + reagents Pd Catalyst Ligand Solvent, Heat product->reagents

Caption: Cyanation of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Experimental Protocol

This protocol outlines a general procedure for the palladium-catalyzed cyanation of an aryl bromide using zinc cyanide or potassium ferrocyanide as a less toxic cyanide source.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv, or K₄[Fe(CN)₆], 0.3-0.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., dppf, 2-10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

  • Nitrogen or Argon gas

Procedure:

  • Caution: Cyanide reagents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a flame-dried Schlenk flask, combine 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, 0.7 equiv), the palladium catalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-140°C and stir for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble materials.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[7][8]

Data Summary
ComponentExample ReagentTypical Molar Ratio (vs. Substrate)Role
Aryl Halide5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide1.0Substrate
Cyanide SourceZn(CN)₂0.6 - 1.0CN Source
CatalystPd₂(dba)₃0.01 - 0.05Catalyst
Liganddppf0.02 - 0.10Ligand
SolventDMF-Reaction Medium
Temperature--100 - 140 °C
Expected Yield --60-90% (Varies with substrate)

Disclaimer: The provided protocols are generalized procedures based on established methodologies for similar substrates. Researchers should perform their own optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve the best results for the derivatization of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Application Notes: 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable heterocyclic building block in medicinal chemistry. Its rigid, bicyclic core and the presence of a synthetically versatile bromine atom make it an attractive scaffold for the development of novel therapeutic agents. The electron-withdrawing sulfone moiety enhances the metabolic stability of derivative compounds, a desirable property in drug design. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its utilization in cross-coupling reactions.

The primary application of this building block is in the synthesis of substituted benzothiophene derivatives via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Application in Kinase Inhibitor Synthesis

While direct derivatization of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is an emerging area of research, the analogous benzo[b]thiophene scaffold has been successfully employed in the development of potent kinase inhibitors. For instance, derivatives of 5-hydroxybenzo[b]thiophene have been shown to act as multi-kinase inhibitors, exhibiting significant activity against a panel of cancer-relevant kinases. This suggests that the 1,3-dihydro-benzo[c]thiophene 2,2-dioxide core can serve as a bioisosteric replacement or a novel scaffold for the design of new kinase inhibitors.

The general strategy involves the coupling of the bromo-benzothiophene core with various (hetero)aryl boronic acids to generate a library of analogs. These compounds are then screened against a panel of kinases to identify potent and selective inhibitors. The subsequent optimization of these hits can lead to the development of clinical candidates.

Data Presentation: Biological Activity of Benzothiophene Derivatives

The following table summarizes the in vitro anti-proliferative activity of exemplary 5-hydroxybenzo[b]thiophene-2-carboxamide derivatives against various cancer cell lines. This data, from analogous scaffolds, provides a rationale for the exploration of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in similar applications.

Compound IDScaffoldR-GroupCell LineIC50 (µM)
1 5-hydroxybenzo[b]thiophene-2-carboxamide2-hydroxyphenylU87MG (Glioblastoma)1.8 ± 0.2
2 5-hydroxybenzo[b]thiophene-2-carboxamide3-hydroxyphenylU87MG (Glioblastoma)2.5 ± 0.3
3 5-hydroxybenzo[b]thiophene-2-carboxamide4-hydroxyphenylU87MG (Glioblastoma)3.1 ± 0.4
4 5-hydroxybenzo[b]thiophene-2-carbohydrazide4-chlorophenylU87MG (Glioblastoma)2.2 ± 0.1

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with various arylboronic acids.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivative.

Protocol for In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized 5-aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivatives

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow start Start: 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide coupling Suzuki-Miyaura Cross-Coupling start->coupling reagents Arylboronic Acid, Pd Catalyst, Base reagents->coupling purification Work-up & Purification coupling->purification product 5-Aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxide Library purification->product bioassay Biological Screening (e.g., Kinase Assays) product->bioassay sar SAR Analysis & Lead Optimization bioassay->sar end Drug Candidate sar->end

Caption: Synthetic workflow for the development of drug candidates.

signaling_pathway inhibitor 5-Aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxide Derivative kinase Target Kinase (e.g., Receptor Tyrosine Kinase) inhibitor->kinase substrate Substrate Protein atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Kinase Activity downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure, featuring a bicyclic sulfone and a reactive bromine atom, makes it an ideal substrate for various cross-coupling reactions. The electron-withdrawing nature of the sulfone group can enhance the metabolic stability of derivative compounds, a desirable trait in drug discovery. This document provides detailed protocols for the application of this compound in key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 351005-12-4[1][2][3]
Molecular Formula C₈H₇BrO₂S[2][3]
Molecular Weight 247.11 g/mol [2]
Appearance Solid-
Purity Typically ≥97%[2][3]
Storage Room Temperature[2]

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the compound in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[2]

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar brominated thiophene derivatives.[4][5][6]

Reaction Scheme:

Suzuki_Coupling reactant1 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reagents Pd(PPh₃)₄ (cat.) Base (e.g., K₃PO₄, K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) reactant1->reagents reactant2 R-B(OH)₂ (Aryl/Heteroaryl boronic acid) reactant2->reagents product 5-Aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reagents->product

Caption: Suzuki-Miyaura coupling of the title compound.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent, e.g., 1,4-Dioxane and Water (4:1 mixture) or Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 eq), the corresponding boronic acid (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901260-90[4][6]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane801665-85[5]

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Using 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a substrate allows for the introduction of a diverse range of primary and secondary amines, which is a common strategy in the synthesis of bioactive molecules.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on standard procedures for the amination of aryl bromides.[7][8][9]

Reaction Scheme:

Buchwald_Hartwig reactant1 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reagents Pd catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOᵗBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reactant1->reagents reactant2 R¹R²NH (Primary or Secondary Amine) reactant2->reagents product 5-(R¹R²N)-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reagents->product

Caption: Buchwald-Hartwig amination of the title compound.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Phosphine ligand, e.g., XPhos or BINAP (2-4 mol%)

  • Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOᵗBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent, e.g., Toluene or 1,4-Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Pd Precatalyst / LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOᵗBuToluene1002470-95[8][9]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1101865-90[7]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for utilizing 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in a typical synthetic campaign aimed at generating a library of derivatives.

workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Purification & Analysis start Starting Material: 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide coupling_partner Select Coupling Partner: - Boronic Acid (Suzuki) - Amine (Buchwald-Hartwig) start->coupling_partner reagents Select Reaction Conditions: - Catalyst - Ligand - Base - Solvent coupling_partner->reagents reaction Perform Cross-Coupling Reaction (Heat under Inert Atmosphere) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization: - NMR - MS - Purity Analysis purification->analysis final_product Final Derivative Product analysis->final_product

Caption: General workflow for derivative synthesis.

Conclusion

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable building block for the synthesis of complex organic molecules. The protocols outlined above for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust starting points for researchers to access a wide array of novel derivatives. The adaptability of these palladium-catalyzed methods allows for significant structural diversification, making this compound a key resource for projects in drug discovery and materials science. Researchers should optimize the provided conditions based on the specific reactivity of their chosen coupling partners.

References

Applications of the Electron-Withdrawing Sulfone Group in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfone group (R-S(=O)₂-R'), a potent electron-withdrawing moiety, has emerged as a critical pharmacophore in modern drug design. Its unique physicochemical properties significantly influence the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document provides detailed application notes on the diverse roles of the sulfone group in medicinal chemistry and protocols for the synthesis and evaluation of sulfone-containing drug candidates.

I. Application Notes

The strong electron-withdrawing nature of the sulfone group imparts several advantageous characteristics to a drug molecule.[1] This influences its polarity, hydrogen bonding capacity, metabolic stability, and ability to act as a bioisostere for other functional groups.

Physicochemical and Pharmacokinetic Modulator

The inclusion of a sulfone group can significantly alter a molecule's properties:

  • Increased Polarity and Solubility: The polar nature of the sulfone moiety can enhance the aqueous solubility of a drug, which is often a critical factor for oral bioavailability.[2]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an extended plasma half-life and improved therapeutic efficacy.[3]

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

  • Bioisosterism: The sulfone group can serve as a bioisostere for other functional groups like ketones, amides, and even sulfonamides, allowing for the fine-tuning of a drug's properties while maintaining its biological activity.[4]

Therapeutic Applications

The versatility of the sulfone group is reflected in its presence in a wide array of approved drugs and clinical candidates across various therapeutic areas.

The sulfone moiety is a key feature in numerous anticancer drugs, where it contributes to various mechanisms of action.

  • Enzyme Inhibition: Many sulfone-containing compounds act as potent enzyme inhibitors. For instance, vinyl sulfone derivatives have been identified as effective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5]

  • Tubulin Polymerization Inhibition: Certain sulfone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated strategy for cancer treatment.[2][6]

  • Signaling Pathway Modulation: Sulfone-containing molecules have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

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// Invisible edges for layout {rank=same; PIP2; PI3K} } .dot Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The anti-inflammatory properties of sulfone-containing drugs are well-documented. Dapsone, a diaminodiphenyl sulfone, is a classic example used in the treatment of various inflammatory skin conditions.[7][8] The mechanism of action often involves the modulation of inflammatory pathways, such as the inhibition of myeloperoxidase and the suppression of neutrophil activity.[4] Newer sulfone derivatives have shown potent inhibition of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by regulating signaling pathways such as MAPK-NF-κB/iNOS.[1]

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS [label="iNOS", fillcolor="#F1F3F4", fontcolor="#202124"]; InflammatoryMediators [label="Inflammatory Mediators\n(NO, IL-1β, IL-6)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SulfoneDrug [label="Sulfone Derivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#34A853"]; TLR4 -> MAPK [color="#34A853"]; MAPK -> NFkB [label=" activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; NFkB -> iNOS [label=" induces expression", fontsize=8, fontcolor="#5F6368", color="#34A853"]; iNOS -> InflammatoryMediators [color="#34A853"]; SulfoneDrug -> MAPK [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#202124"]; SulfoneDrug -> NFkB [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#202124"]; } .dot Caption: Anti-inflammatory mechanism of a sulfone derivative.

The sulfone functional group is present in several antimicrobial agents. Dapsone's primary mechanism of antibacterial action against Mycobacterium leprae is the inhibition of folic acid synthesis.[7][8] More recent research has explored novel sulfone derivatives with broad-spectrum antibacterial and antiviral activities. For instance, certain pyrrolyl aryl sulfones have demonstrated potent anti-HIV-1 activity by inhibiting the reverse transcriptase enzyme.[9]

II. Data Presentation

The following tables summarize the in vitro activity of various sulfone-containing compounds across different therapeutic areas.

Table 1: Anticancer Activity of Sulfone Derivatives

Compound ClassTarget/Cell LineIC₅₀ (µM)Reference
Vinyl Sulfone (VF16)EGFR-TK0.00785[5]
Vinyl Sulfone (VF16)A431 (EGFR overexpressing)33.52[5]
Sulfonylated Indeno[1,2-c]quinoline (SIQ17)EGFR-TK~0.6-10.2 nM[10]
Vinyl Sulfone (12m)A549 (Lung Carcinoma)0.128[2]
Vinyl Sulfone (12m)HCT-116 (Colon Carcinoma)0.165[2]
Quinoline Sulfonamide (D13)Tubulin Polymerization6.74[6]
Quinoline Sulfonamide (D13)HeLa (Cervical Cancer)1.34[6]

Table 2: Anti-inflammatory Activity of Sulfone Derivatives

CompoundTarget/AssayIC₅₀ (µM)Reference
Benzoxazolone Derivative (2h)NO Production17.67[1]
Benzoxazolone Derivative (2h)IL-1β Production20.07[1]
Benzoxazolone Derivative (2h)IL-6 Production8.61[1]
Dimethyl arylsulfonyl malonate (3)Human hepatoma cell line~20 (50% cytotoxic effect)[11]

Table 3: Antiviral and Antibacterial Activity of Sulfone Derivatives

Compound ClassOrganism/TargetEC₅₀/MICReference
Pyrrolyl Aryl Sulfone (8b',d',f',h'j')HIV-1Sub-micromolar EC₅₀[9]
1,2,3-Triazole DisulfoneE. coli40 µg/mL MIC[12]
1,2,3-Triazole DisulfoneP. aeruginosa40 µg/mL MIC[12]
1,2,3-Triazole DisulfoneS. aureus50 µg/mL MIC[12]
Sulfonated Anthraquinone (Acid blue 40)Human Cytomegalovirus (HCMV)4-30 µM EC₅₀[13]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of sulfone-containing drug candidates.

Synthesis Protocols

A common and straightforward method for synthesizing sulfones is the oxidation of the corresponding sulfides.

// Nodes Sulfide [label="Starting Sulfide", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., m-CPBA, H₂O₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfoxide [label="Intermediate Sulfoxide\n(optional isolation)", fillcolor="#F1F3F4", fontcolor="#202124"]; FurtherOxidation [label="Further Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="Final Sulfone Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sulfide -> Oxidation [color="#5F6368"]; Oxidation -> Sulfoxide [color="#5F6368"]; Sulfoxide -> FurtherOxidation [color="#5F6368"]; FurtherOxidation -> Sulfone [color="#5F6368"]; Sulfone -> Purification [color="#5F6368"]; } .dot Caption: General workflow for sulfone synthesis.

Protocol: Oxidation of a Thioether to a Sulfone

  • Dissolution: Dissolve the starting thioether in a suitable organic solvent (e.g., dichloromethane, chloroform, or acetic acid).

  • Addition of Oxidant: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The reaction is often performed at room temperature or cooled in an ice bath to control the exotherm.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any excess oxidant. For m-CPBA, this can be done by washing with a solution of sodium bisulfite or sodium thiosulfate. For hydrogen peroxide, a variety of quenching agents can be used.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure sulfone.

The following is an example of a synthetic protocol for a dapsone derivative.

Protocol: Synthesis of N,N'-(sulfonylbis(4,1-phenylene))diacetamide

  • Acylation: To a solution of dapsone in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

  • Reagent Addition: Slowly add chloroacetyl chloride dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Precipitation: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the purified di-acylated dapsone derivative.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfone-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This protocol outlines a general method for evaluating the antiviral activity of a compound against a specific virus.

Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of serial dilutions of the sulfone compound.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose or methylcellulose) and the corresponding concentrations of the compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

This protocol describes a general method for assessing the inhibitory activity of a sulfone compound against a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the kinase, the specific substrate, ATP, and the sulfone inhibitor in an appropriate assay buffer.

  • Inhibitor Incubation: In a microplate, pre-incubate the kinase with various concentrations of the sulfone compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction mixture at a specific temperature for a set time.

  • Reaction Termination and Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

References

Application Notes and Protocols: Fragment-Based Drug Discovery with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets. These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent drug candidates. This document provides detailed application notes and experimental protocols for the use of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in FBDD campaigns.

Fragment Profile:

PropertyValue
IUPAC Name 5-bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
CAS Number 351005-12-4[1]
Molecular Formula C₈H₇BrO₂S[1]
Molecular Weight 247.11 g/mol [1]
SMILES O=S1(=O)CC2=CC=C(Br)C=C2C1[1]
Key Features - Benzothiophene dioxide core: A privileged scaffold in medicinal chemistry. - Bromine atom: Serves as a vector for synthetic elaboration via cross-coupling reactions. - Sulfone group: Acts as a hydrogen bond acceptor.

Application Notes

1. Rationale for Use in FBDD:

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is an attractive fragment for FBDD due to several key characteristics:

  • Rule of Three Compliance: This fragment generally adheres to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3), which is a common guideline for selecting fragments with favorable physicochemical properties for efficient binding and subsequent optimization.

  • Synthetic Tractability: The presence of a bromine atom on the aromatic ring provides a readily accessible synthetic handle for fragment evolution.[2] Specifically, it is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of chemical space around the core scaffold.[2]

  • Scaffold Hopping and Analogue Exploration: The benzothiophene dioxide core is a versatile scaffold found in various bioactive molecules. Screening with this fragment can provide valuable structure-activity relationship (SAR) data and serve as a starting point for scaffold hopping to related heterocyclic systems.

  • Potential Target Classes: While direct targets for this specific fragment are not extensively documented, the related benzo[b]thiophene 1,1-dioxide scaffold has been explored for its inhibitory activity against targets such as STAT3 and phosphoglycerate dehydrogenase (PHGDH), suggesting potential applications in oncology and inflammatory diseases.[3][4]

2. Fragment Elaboration Strategies:

Once a binding hit is confirmed, the bromine atom serves as a primary vector for optimization.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets of the target protein, the bromine atom can be utilized to link them together, often resulting in a significant increase in affinity and potency.

  • Fragment Growing: The bromine can be replaced with a variety of chemical moieties to explore interactions with nearby amino acid residues and improve binding affinity. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

Below is a diagram illustrating a typical fragment growing strategy using Suzuki-Miyaura coupling.

G Fragment 5-Bromo-1,3-dihydro- benzo[c]thiophene 2,2-dioxide Catalyst Pd Catalyst Base Fragment->Catalyst BoronicAcid R-B(OH)₂ (Aryl, Heteroaryl, etc.) BoronicAcid->Catalyst ElaboratedFragment Elaborated Fragment Catalyst->ElaboratedFragment Suzuki-Miyaura Coupling

Fragment Elaboration via Suzuki-Miyaura Coupling

Experimental Protocols

The following are representative protocols for the screening and validation of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in an FBDD campaign.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for detecting the weak binding interactions typical of fragments. Ligand-observed NMR experiments are generally preferred for initial screening due to their higher throughput.

a. Saturation Transfer Difference (STD) NMR Protocol:

  • Objective: To identify binders by observing the transfer of saturation from the protein to the ligand.

  • Materials:

    • Target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, in 99.9% D₂O).

    • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide stock solution (e.g., 100 mM in d₆-DMSO).

    • Final fragment concentration: 100-500 µM.

  • Instrumentation: NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Procedure:

    • Prepare two samples: one with the target protein and the fragment, and a control sample with only the fragment.

    • Acquire a standard 1D ¹H NMR spectrum for both samples.

    • Set up the STD experiment with on-resonance irradiation of a protein resonance (e.g., -1.0 ppm) and off-resonance irradiation (e.g., 40 ppm).

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the binding fragment.

  • Data Analysis: The presence of signals in the STD difference spectrum indicates binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

b. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) Protocol:

  • Objective: To detect binding by observing the transfer of magnetization from bulk water to the ligand via the protein.

  • Procedure:

    • Sample preparation is similar to STD NMR.

    • The WaterLOGSY experiment is performed, which selectively excites the water resonance.

    • In the presence of a non-binding ligand, the ligand signals will have the opposite sign to the water signal. For a binding ligand, the signals will have the same sign as the water signal.

Below is a workflow for NMR-based fragment screening.

G cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Characterization Screening Fragment Library Screening (STD or WaterLOGSY) Validation Dose-Response Curve (¹H-¹⁵N HSQC) Screening->Validation Hit Identified Characterization Co-crystallization & X-ray Diffraction Validation->Characterization Binding Confirmed

NMR-Based Fragment Screening Workflow

2. Surface Plasmon Resonance (SPR):

SPR is a label-free biophysical technique that can be used for primary screening and to determine binding kinetics.

  • Objective: To measure the binding of the fragment to an immobilized target protein in real-time.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Target protein.

    • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the target protein on the sensor chip surface.

    • Inject a series of concentrations of the fragment over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound fragment.

    • Regenerate the chip surface between injections.

  • Data Analysis: The resulting sensorgrams can be used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

3. X-ray Crystallography:

X-ray crystallography provides high-resolution structural information about the binding mode of the fragment.

  • Objective: To determine the three-dimensional structure of the protein-fragment complex.

  • Procedure:

    • Crystal Soaking: Grow crystals of the target protein. Prepare a solution of the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution. Transfer the protein crystals to this solution and allow them to soak for a defined period (minutes to hours).

    • Co-crystallization: Mix the protein and the fragment prior to setting up crystallization trials.

    • Data Collection and Structure Determination: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data. Process the data and solve the structure to reveal the binding mode of the fragment.

Below is a diagram illustrating the logical relationship between different biophysical techniques in an FBDD cascade.

G Start Fragment Library PrimaryScreen Primary Screen (e.g., NMR, SPR) Start->PrimaryScreen HitValidation Hit Validation (Orthogonal Method) PrimaryScreen->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray Crystallography) HitValidation->StructuralBiology Confirmed Hits LeadOp Lead Optimization StructuralBiology->LeadOp Binding Mode

References

Synthesis of Novel Heterocyclic Scaffolds from 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel heterocycles utilizing 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a versatile starting material. The inherent metabolic stability conferred by the sulfone group, combined with the reactivity of the bromine atom, makes this building block particularly attractive for the generation of diverse molecular architectures with potential therapeutic applications.[1] The protocols outlined herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a key building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential applications in drug discovery. The electron-withdrawing nature of the sulfone moiety enhances the metabolic stability of derivative compounds.[1] The presence of a bromine atom at the 5-position provides a reactive handle for the introduction of various substituents and the construction of more complex molecular frameworks through transition metal-catalyzed cross-coupling reactions. Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and CNS-modulating effects.[2][3][4]

Data Presentation: Summary of Cross-Coupling Reactions

The following tables summarize the expected yields and reaction conditions for the synthesis of novel heterocycles from 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide based on established methodologies for analogous aryl bromides.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285
2Thiophene-2-boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001088
3Pyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101675
4Indole-5-boronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄THF/H₂O (10:1)801872

Table 2: Buchwald-Hartwig Amination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100892
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1101285
3IndazolePd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃1,4-Dioxane1002478
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene901089

Table 3: Sonogashira Coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF65690
2EthynyltrimethylsilanePd(PPh₃)₄ (3)5DIPAToluene70888
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)4Et₃NDMF80582
41-HeptynePd(dppf)Cl₂ (2)5Piperidine1,4-Dioxane901285

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxides.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To a dried Schlenk flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of 5-amino-1,3-dihydro-benzo[c]thiophene 2,2-dioxides.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dried Schlenk flask.

  • Add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to the desired temperature (e.g., 100 °C) with stirring.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is for the synthesis of 5-alkynyl-1,3-dihydro-benzo[c]thiophene 2,2-dioxides.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the appropriate temperature (e.g., 65-80 °C) and stir until the reaction is complete.[5]

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of novel heterocycles from 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

G A Starting Material 5-Bromo-1,3-dihydro- benzo[c]thiophene 2,2-dioxide B Palladium-Catalyzed Cross-Coupling Reaction A->B C Suzuki-Miyaura Coupling B->C Boronic Acid D Buchwald-Hartwig Amination B->D Amine E Sonogashira Coupling B->E Alkyne F Workup and Purification C->F D->F E->F G Novel Heterocyclic Product F->G

Caption: General synthetic workflow for novel heterocycles.

Potential Signaling Pathway: Opioid Receptor Modulation

Benzothiophene derivatives have been identified as modulators of opioid receptors, suggesting their potential as novel analgesics.[6] The following diagram illustrates a simplified signaling pathway for a G-protein coupled opioid receptor, a potential target for newly synthesized benzothiophene analogs.

G cluster_0 Cell Membrane cluster_1 Intracellular Ligand Benzothiophene Analog Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi/o, Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel (e.g., K+) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Leads to Ion_channel->Cellular_Response Contributes to

Caption: Simplified opioid receptor signaling pathway.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope.[1] This reaction is of paramount importance in medicinal chemistry and materials science, as the arylamine structural motif is a key component in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[2] The subject of this application note, 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, is an electron-deficient heterocyclic aryl bromide. The presence of the electron-withdrawing sulfone group can influence the reactivity of the C-Br bond, making the optimization of catalytic conditions crucial for successful amination.[3] This document provides detailed protocols for the palladium-catalyzed amination of this substrate with various amine coupling partners, including primary alkylamines, secondary alkylamines, and anilines. The resulting 5-amino-1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivatives are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery, particularly as STAT3 inhibitors and for their potential antimicrobial and anti-inflammatory properties.[2][4][5][6]

Reaction Scheme

The general scheme for the palladium-catalyzed amination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide product 5-(R1R2N)-1,3-dihydro-benzo[c]thiophene 2,2-dioxide reactant1->product + reactant2 R1R2NH reactant2->product catalyst Pd Catalyst ligand Ligand base Base solvent Solvent, Heat

Caption: General Reaction Scheme for Buchwald-Hartwig Amination.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed amination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with different classes of amines. Optimization of the specific ligand, base, and temperature may be required for each specific amine.

Protocol 1: Amination with Primary Alkylamines

This protocol is suitable for the coupling of primary alkylamines with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Primary alkylamine (e.g., n-hexylamine, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a Schlenk flask or sealed reaction vial under an inert atmosphere (N₂ or Ar), add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Add the primary alkylamine (1.2 mmol).

  • Seal the flask or vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(alkylamino)-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Protocol 2: Amination with Secondary Alkylamines

This protocol is suitable for the coupling of secondary alkylamines with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. Acyclic secondary amines may require slightly higher temperatures and longer reaction times.[7]

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Secondary alkylamine (e.g., morpholine, piperidine, diethylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask or sealed reaction vial under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Add cesium carbonate (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add the secondary alkylamine (1.2 mmol).

  • Seal the flask or vial and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-36 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Amination with Anilines

This protocol is suitable for the coupling of anilines with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

  • Aniline derivative (e.g., aniline, 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask or sealed reaction vial under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and (±)-BINAP (0.015 mmol, 1.5 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Add the aniline derivative (1.1 mmol).

  • Seal the flask or vial and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-20 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed amination of electron-deficient aryl bromides, which can be used as a guideline for the amination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Table 1: Amination with Primary Alkylamines

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-HexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001885-95
BenzylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001688-96
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1102480-90

Table 2: Amination with Secondary Alkylamines

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (1.5)Dioxane1102490-98
PiperidinePd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (1.5)Dioxane1102485-95
DiethylaminePd₂(dba)₃ (2)XPhos (4.8)Cs₂CO₃ (2.0)Dioxane1203670-85[7]

Table 3: Amination with Anilines

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene1001285-95
4-MethoxyanilinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene1001288-97
4-TrifluoromethylanilinePd(OAc)₂ (1.5)BINAP (2.25)NaOtBu (1.4)Toluene1101880-90

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

G A Setup Reaction Vessel (Inert Atmosphere) B Add Reactants: - Aryl Bromide - Pd Catalyst - Ligand - Base A->B C Add Solvent and Amine B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup: - Quench - Extract - Dry E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

G cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)(NR1R2)Ln pd2_complex->amido_complex R1R2NH, Base amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 Ar-NR1R2 reductive_elimination Reductive Elimination

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.[8]

Conclusion

The palladium-catalyzed amination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide provides a versatile and efficient route to a variety of novel amino-substituted derivatives. The protocols outlined in this document, based on established Buchwald-Hartwig amination methodologies for electron-deficient aryl bromides, offer a solid starting point for the synthesis of these valuable compounds. Researchers are encouraged to optimize the reaction conditions for their specific amine of interest to achieve the highest possible yields. The resulting products hold significant potential for further exploration in the fields of medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide?

A1: The most common synthetic approach is a two-step process. The first step involves the cyclization of a suitable precursor, such as 4-Bromo-1,2-bis(bromomethyl)benzene, with a sulfide source like sodium sulfide to form 5-Bromo-1,3-dihydro-benzo[c]thiophene. The second step is the oxidation of the resulting sulfide to the desired sulfone (2,2-dioxide) using an appropriate oxidizing agent.

Q2: What are the most critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, reaction time, and the choice and stoichiometry of reagents. In the cyclization step, temperature control is crucial to minimize side reactions. During the oxidation step, the choice of oxidant and careful monitoring of the reaction progress are vital to prevent over-oxidation or incomplete reaction.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring both the cyclization and oxidation steps. For the oxidation, you can visualize the starting sulfide, the intermediate sulfoxide, and the final sulfone product, which will have different Rf values. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the common impurities I might encounter?

A4: In the final product, you may find unreacted 5-Bromo-1,3-dihydro-benzo[c]thiophene (the sulfide precursor) or the intermediate 5-Bromo-1,3-dihydro-benzo[c]thiophene 2-oxide (the sulfoxide). Side products from the cyclization step or over-oxidation products could also be present.

Troubleshooting Guide

Problem 1: Low or No Yield of 5-Bromo-1,3-dihydro-benzo[c]thiophene (Sulfide Intermediate)
Potential Cause Suggested Solution
Poor quality of starting materials Ensure the purity of 4-Bromo-1,2-bis(bromomethyl)benzene and the sulfide source. Anhydrous conditions may be necessary depending on the chosen solvent and sulfide source.
Incorrect reaction temperature Optimize the reaction temperature. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to the formation of polymeric byproducts.
Inefficient stirring Ensure vigorous stirring, especially if using a heterogeneous mixture like sodium sulfide in an organic solvent, to maximize the interfacial reaction.
Side reactions Consider the possibility of elimination reactions or polymerization of the starting material. Using a high dilution or slowly adding the starting material might mitigate these issues.
Problem 2: Incomplete Oxidation of the Sulfide to the Sulfone
Potential Cause Suggested Solution
Insufficient oxidizing agent Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). A common starting point is 2.2-2.5 equivalents.
Low reaction temperature The oxidation from sulfoxide to sulfone may require a higher temperature than the initial oxidation of the sulfide. Consider gently heating the reaction mixture.
Short reaction time Monitor the reaction by TLC until the sulfoxide spot is no longer visible. The reaction may require several hours to go to completion.
Choice of oxidant Some oxidizing agents may be more effective than others. Common choices include m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®.[1]
Problem 3: Formation of Over-Oxidized Byproducts
Potential Cause Suggested Solution
Excess oxidizing agent Use a more controlled amount of the oxidizing agent. Adding the oxidant portion-wise can help prevent a buildup of excess oxidant.
High reaction temperature Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity and minimize side reactions like the cleavage of C-S bonds.[2]
Prolonged reaction time Stop the reaction as soon as the starting material and intermediate sulfoxide are consumed (as determined by TLC).
Problem 4: Difficulty in Purifying the Final Product
Potential Cause Suggested Solution
Similar polarity of sulfide, sulfoxide, and sulfone Optimize your column chromatography conditions. A gradient elution with a solvent system like hexane/ethyl acetate may be necessary. Sometimes, a less polar solvent system with a slow gradient can improve separation.
Product degradation on silica gel If you observe degradation on standard silica gel, consider using neutral or basic alumina for chromatography. Alternatively, reverse-phase chromatography could be an option.[3]
Product is a solid that co-precipitates with impurities Recrystallization from an appropriate solvent system can be a highly effective purification method for solid products.[3]
Complex mixture of impurities Consider a chemical purification method. One approach for aromatic sulfones involves dissolving the crude product in a basic aqueous solution and then precipitating the purified sulfone by neutralizing the solution with acid.[4][5]

Experimental Protocols

Note: These are generalized protocols based on the synthesis of analogous compounds and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene

This protocol is based on the synthesis of the parent 1,3-dihydrobenzo[c]thiophene.[6][7]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 equivalents) in ethanol or a mixture of methanol and dimethyl sulfoxide.

  • Reaction Setup: Heat the sodium sulfide solution to a gentle reflux.

  • Addition of Starting Material: Dissolve 4-Bromo-1,2-bis(bromomethyl)benzene (1 equivalent) in the same solvent and add it dropwise to the refluxing sodium sulfide solution over 1-2 hours.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane or diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Protocol 2: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

This protocol is a general method for the oxidation of sulfides to sulfones.[6]

  • Reaction Setup: Dissolve the crude or purified 5-Bromo-1,3-dihydro-benzo[c]thiophene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting sulfide and the intermediate sulfoxide.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane) or by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient.

Visualizations

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation Start 4-Bromo-1,2-bis(bromomethyl)benzene + Sodium Sulfide Reaction1 Reflux in Ethanol Start->Reaction1 Workup1 Solvent Removal & Liquid-Liquid Extraction Reaction1->Workup1 Intermediate Crude 5-Bromo-1,3-dihydro- benzo[c]thiophene Workup1->Intermediate Oxidation_Start Intermediate in DCM Intermediate->Oxidation_Start Oxidant Add m-CPBA at 0°C Oxidation_Start->Oxidant Reaction2 Stir at Room Temperature Oxidant->Reaction2 Workup2 Aqueous Quench & Extraction Reaction2->Workup2 Purification Recrystallization or Column Chromatography Workup2->Purification Final_Product 5-Bromo-1,3-dihydro- benzo[c]thiophene 2,2-dioxide Purification->Final_Product

Caption: General experimental workflow for the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

G Start Problem with Oxidation Step Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Decision Major Species Present? Check_TLC->Decision Sulfide Starting Sulfide Decision->Sulfide Sulfide Sulfoxide Intermediate Sulfoxide Decision->Sulfoxide Sulfoxide Mixture Mixture of Sulfide, Sulfoxide, and Sulfone Decision->Mixture Mixture Solution_Sulfide Increase Oxidant Equivalents and/or Reaction Time/Temp Sulfide->Solution_Sulfide Solution_Sulfoxide Increase Reaction Time/Temp Sulfoxide->Solution_Sulfoxide Solution_Mixture Optimize Purification: - Gradient Column Chromatography - Recrystallization Mixture->Solution_Mixture

Caption: Troubleshooting decision tree for the oxidation step.

References

Technical Support Center: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide for improved yields and purity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the multi-step synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The synthesis is typically a three-step process:

  • Step 1: Synthesis of 1,3-dihydrobenzo[c]thiophene from α,α'-dibromo-o-xylene and a sulfur source.

  • Step 2: Oxidation of 1,3-dihydrobenzo[c]thiophene to 1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

  • Step 3: Electrophilic Bromination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide to yield the final product.

Step 1: Synthesis of 1,3-dihydrobenzo[c]thiophene

Q1: My yield of 1,3-dihydrobenzo[c]thiophene is low. What are the potential causes and solutions?

A1: Low yields in this step often stem from issues with the quality of reagents, reaction conditions, or side reactions.

  • Reagent Quality:

    • α,α'-dibromo-o-xylene: This reagent can degrade over time, releasing HBr. Ensure its purity before use. If it has a brownish color, consider purification by recrystallization or distillation under reduced pressure.

    • Sodium Sulfide (Na₂S): Use anhydrous sodium sulfide for best results. Hydrated forms can introduce water, which may affect the reaction.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent[1]. Ensure it is of adequate purity.

    • Temperature: The reaction temperature should be carefully controlled. Exceeding the optimal temperature can lead to the formation of polymeric byproducts.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Side Reactions:

    • Polymerization: The starting material and product can be susceptible to polymerization under harsh conditions.

    • Elimination Reactions: α,α'-dibromo-o-xylene can undergo elimination reactions to form o-xylylene, which can then polymerize.

Troubleshooting Summary Table: Step 1

IssuePotential CauseRecommended Solution
Low YieldImpure α,α'-dibromo-o-xylenePurify by recrystallization or distillation.
Hydrated sodium sulfideUse anhydrous sodium sulfide.
Suboptimal temperatureMaintain a consistent and optimal reaction temperature.
Incomplete reactionMonitor reaction progress by TLC to ensure completion.
Formation of Polymeric ByproductsHigh reaction temperatureLower the reaction temperature and monitor closely.
Step 2: Oxidation to 1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Q2: I am observing incomplete oxidation or the formation of the sulfoxide byproduct. How can I drive the reaction to the desired sulfone?

A2: The key to a successful oxidation is the choice of oxidant and the control of reaction stoichiometry and conditions.

  • Choice of Oxidant:

    • Hydrogen Peroxide (H₂O₂): A common and green oxidizing agent. The reaction is often catalyzed by an acid (e.g., acetic acid). Use a sufficient excess of H₂O₂ to ensure complete oxidation to the sulfone.

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective oxidant for this transformation. Using at least two equivalents of m-CPBA is crucial to drive the reaction past the sulfoxide intermediate to the sulfone.

  • Stoichiometry and Reaction Control:

    • Oxidant Equivalents: Using only one equivalent of the oxidant will favor the formation of the sulfoxide. To obtain the sulfone, at least two equivalents are necessary. An excess of the oxidant is often used to ensure complete conversion.

    • Temperature: These oxidations are exothermic. The reaction should be cooled, especially during the addition of the oxidant, to prevent runaway reactions and the formation of byproducts.

Q3: How do I remove the m-chlorobenzoic acid byproduct after using m-CPBA?

A3: The byproduct, m-chlorobenzoic acid, can often be removed by a basic wash during the workup. After the reaction is complete, the reaction mixture can be diluted with an organic solvent and washed with a saturated sodium bicarbonate (NaHCO₃) solution. The m-chlorobenzoic acid will be deprotonated and extracted into the aqueous layer.

Troubleshooting Summary Table: Step 2

IssuePotential CauseRecommended Solution
Incomplete Oxidation (Sulfoxide remains)Insufficient oxidantUse at least two equivalents of H₂O₂ or m-CPBA.
Low reaction temperature or short reaction timeAllow the reaction to warm to room temperature and stir for a longer duration. Monitor by TLC.
Formation of Unidentified ByproductsReaction temperature too highMaintain a low temperature (e.g., 0 °C) during the addition of the oxidant.
Difficulty Removing m-chlorobenzoic acidInefficient workupPerform a thorough wash with saturated NaHCO₃ solution.
Step 3: Electrophilic Bromination

Q4: The bromination of my 1,3-dihydrobenzo[c]thiophene 2,2-dioxide is giving me a low yield of the desired 5-bromo isomer. What could be the issue?

A4: The sulfone group is deactivating, making this electrophilic aromatic substitution challenging. The regioselectivity is directed to the 5-position[2]. Low yields can be due to insufficient activation of the brominating agent or harsh reaction conditions leading to decomposition.

  • Brominating Agent and Catalyst:

    • N-Bromosuccinimide (NBS): A common and relatively safe brominating agent. The reaction often requires a catalyst to proceed efficiently with a deactivated ring.

    • Catalyst: A strong acid, such as sulfuric acid, is often necessary to facilitate the bromination with NBS on a deactivated aromatic ring.

  • Reaction Conditions:

    • Solvent: A solvent that can withstand the acidic conditions, such as a chlorinated solvent (e.g., dichloromethane), is often used.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition.

Q5: I am observing the formation of poly-brominated products. How can I improve the selectivity for mono-bromination?

A5: The formation of poly-brominated species suggests that the reaction conditions are too harsh or the stoichiometry is not well-controlled.

  • Control of Stoichiometry: Use only one equivalent of the brominating agent (e.g., NBS). Adding the brominating agent portion-wise can help to maintain a low concentration and reduce the likelihood of multiple substitutions.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. Running the reaction at a lower temperature for a longer time can also improve selectivity.

Troubleshooting Summary Table: Step 3

IssuePotential CauseRecommended Solution
Low Yield of 5-Bromo ProductInsufficiently reactive brominating conditionsUse a strong acid catalyst (e.g., concentrated H₂SO₄) with NBS.
Decomposition of starting material/productAvoid excessively high temperatures.
Formation of Poly-brominated ByproductsExcess brominating agentUse a stoichiometric amount (1.0 equivalent) of NBS.
Reaction time too longMonitor the reaction by TLC and quench it upon completion.
Reaction does not proceedInadequate catalystEnsure the use of a suitable strong acid catalyst.

Data Presentation

Table 1: Comparison of Oxidation Conditions for 1,3-dihydrobenzo[c]thiophene

Oxidizing AgentEquivalentsSolventTemperatureTypical Yield of Sulfone
Hydrogen Peroxide> 2Acetic AcidRoom Temp.Moderate to High
m-CPBA> 2Dichloromethane0 °C to Room Temp.High

Table 2: Conditions for Electrophilic Bromination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Brominating AgentEquivalentsCatalystSolventTemperatureTypical Yield
NBS1.0Conc. H₂SO₄DichloromethaneRoom Temp. to 40 °CModerate
Br₂1.0FeBr₃Dichloromethane0 °C to Room Temp.Moderate

Experimental Protocols

Protocol 1: Synthesis of 1,3-dihydrobenzo[c]thiophene
  • To a solution of α,α'-dibromo-o-xylene (1 equivalent) in ethanol, add anhydrous sodium sulfide (1.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to 1,3-dihydrobenzo[c]thiophene 2,2-dioxide using m-CPBA
  • Dissolve 1,3-dihydrobenzo[c]thiophene (1 equivalent) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Bromination to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide
  • To a solution of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide (1 equivalent) in dichloromethane, add concentrated sulfuric acid (catalytic amount) and cool the mixture to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow start α,α'-dibromo-o-xylene + Na₂S step1 Step 1: Thioether Formation start->step1 intermediate1 1,3-dihydrobenzo[c]thiophene step1->intermediate1 Ethanol, Reflux step2 Step 2: Oxidation intermediate1->step2 intermediate2 1,3-dihydrobenzo[c]thiophene 2,2-dioxide step2->intermediate2 m-CPBA or H₂O₂ step3 Step 3: Bromination intermediate2->step3 product 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide step3->product NBS, H₂SO₄ Troubleshooting_Logic cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_step3 Step 3 Issues start Low Final Yield low_yield1 Low Yield of Thioether start->low_yield1 incomplete_ox Incomplete Oxidation start->incomplete_ox low_yield3 Low Yield of Bromo-product start->low_yield3 poly_bromo Poly-bromination start->poly_bromo check_reagents1 Check Reagent Purity low_yield1->check_reagents1 check_conditions1 Optimize Conditions (Temp, Time) low_yield1->check_conditions1 check_oxidant Increase Oxidant Equivalents incomplete_ox->check_oxidant check_temp2 Control Temperature incomplete_ox->check_temp2 check_catalyst Use Strong Acid Catalyst low_yield3->check_catalyst check_stoich Control Stoichiometry (1 eq. NBS) poly_bromo->check_stoich

References

Technical Support Center: Purification of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

Purification of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide can present several challenges, from the presence of closely related impurities to issues with crystallization. The following table summarizes common problems, their possible causes, and suggested solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After a Single Purification Step Presence of starting material (5-Bromo-1,3-dihydro-benzo[c]thiophene) and/or the intermediate sulfoxide, which have similar polarities to the desired sulfone.- Column Chromatography: Employ a high-resolution silica gel column with a shallow gradient elution. Start with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. - Recrystallization: Perform a multi-step recrystallization. A solvent system in which the desired product has moderate solubility at high temperatures and low solubility at room temperature is ideal. Consider a solvent/anti-solvent system like dichloromethane/hexane.
Product Oiling Out During Recrystallization The solvent system is not optimal, or the solution is cooled too rapidly. The melting point of the impurities may be significantly lower than the desired product, creating a eutectic mixture.- Solvent Selection: Experiment with different solvent systems. Good starting points include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. - Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Seeding with a small crystal of the pure compound can induce crystallization.
Broad or Tailing Peaks in HPLC Analysis Interaction of the sulfone group with active sites on the stationary phase. The column may be overloaded.- Mobile Phase Additive: Add a small amount of a competitive agent, such as trifluoroacetic acid (for reverse-phase HPLC), to the mobile phase to improve peak shape. - Sample Concentration: Reduce the concentration of the sample being injected.
Incomplete Removal of Colored Impurities Presence of highly conjugated or polymeric side products.- Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the carbon and proceed with recrystallization or chromatography. Be aware that this may lead to some product loss.
Difficulty in Removing Solvent Residues High-boiling point solvents used for purification are trapped in the crystal lattice.- Drying under High Vacuum: Dry the purified solid under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting point). - Solvent Exchange: Dissolve the product in a low-boiling point solvent (e.g., dichloromethane) and then evaporate the solvent. Repeat this process a few times.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide?

A1: The synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide commonly involves the oxidation of 5-Bromo-1,3-dihydro-benzo[c]thiophene. Therefore, the most likely impurities are the unreacted starting material (the sulfide) and the intermediate 5-Bromo-1,3-dihydro-benzo[c]thiophene 2-oxide (the sulfoxide). These compounds have polarities that are relatively close to the desired sulfone, which can make separation challenging.

Q2: What is the expected melting point of pure 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide?

Q3: What are some recommended solvent systems for the recrystallization of this compound?

A3: Based on the purification of structurally similar compounds, several solvent systems can be effective for the recrystallization of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. It is advisable to test these on a small scale first.

Solvent SystemRationale
Dichloromethane/Hexane The product is typically soluble in dichloromethane and insoluble in hexane. Dissolve the compound in a minimal amount of hot dichloromethane and slowly add hexane until turbidity is observed. Then, allow it to cool slowly.
Ethanol or Isopropanol These polar protic solvents can be effective for recrystallizing sulfones. The compound's solubility is expected to be significantly higher in the hot solvent than at room temperature.
Ethyl Acetate/Hexane Similar to the dichloromethane/hexane system, this offers a good balance of polarity for dissolving the compound and an anti-solvent for inducing crystallization.

Q4: What are the suggested starting conditions for column chromatography?

A4: For column chromatography on silica gel, a good starting point for the eluent system is a mixture of a non-polar and a moderately polar solvent.

Stationary PhaseEluent System (starting ratio)Gradient
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (9:1)Gradually increase the proportion of ethyl acetate.
Silica Gel (230-400 mesh)Hexane:Dichloromethane (1:1)Gradually increase the proportion of dichloromethane.

The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Recrystallization from Dichloromethane/Hexane
  • Dissolution: In a fume hood, dissolve the crude 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in a minimal amount of hot dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add hexane dropwise with gentle swirling until the solution becomes faintly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. A suitable system will give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the starting eluent mixture.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualization

Decision Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification technique for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Purification_Workflow start Crude 5-Bromo-1,3-dihydro- benzo[c]thiophene 2,2-dioxide check_purity Assess Purity (e.g., TLC, HPLC, NMR) start->check_purity is_solid Is the crude material a solid? check_purity->is_solid recrystallization Attempt Recrystallization (e.g., DCM/Hexane, Ethanol) is_solid->recrystallization Yes column_chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) is_solid->column_chromatography No (or if recrystallization fails) check_purity_recrys Assess Purity recrystallization->check_purity_recrys check_purity_column Assess Purity column_chromatography->check_purity_column pure_product Pure Product check_purity_recrys->pure_product Purity ≥ 99% further_purification Further Purification Needed check_purity_recrys->further_purification Purity < 99% check_purity_column->pure_product Purity ≥ 99% check_purity_column->further_purification Purity < 99% combine_methods Combine Methods (e.g., Column then Recrystallization) further_purification->combine_methods combine_methods->check_purity

Caption: Decision workflow for purifying 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Technical Support Center: Suzuki-Miyaura Coupling of Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions in the Suzuki-Miyaura coupling of brominated thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of brominated thiophenes?

A1: The three most prevalent side reactions are:

  • Protodeboronation: The cleavage of the C-B bond of the thiophene boronic acid and its replacement with a C-H bond, leading to the formation of an unsubstituted thiophene.[1][2] Thienylboronic acids are particularly prone to this side reaction under the basic conditions typical for Suzuki couplings.[2]

  • Debromination (Dehalogenation): The reduction of the brominated thiophene starting material, where the bromine atom is replaced by a hydrogen atom.[3][4] This results in the formation of a dehalogenated thiophene byproduct.

  • Homocoupling: The dimerization of the boronic acid to form a bithiophene species.[5] This is often mediated by the presence of oxygen or the use of a Pd(II) precatalyst.[5]

Q2: How can I detect the formation of these side products in my reaction mixture?

A2: You can identify the presence of side products using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Side products will appear as distinct spots from your starting materials and desired product. The dehalogenated and protodeboronated products are typically less polar.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will show peaks corresponding to the molecular weights of your desired product and any side products.[4][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will display characteristic signals for the protons on the thiophene ring of the side products, which will differ from your starting material and desired product.[4]

Q3: What are the key factors that influence the extent of these side reactions?

A3: Several factors can significantly impact the outcome of your reaction:

  • Base: The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation.[2]

  • Catalyst System: The palladium source and the phosphine ligand play a crucial role. The activity of the catalyst can determine whether the desired cross-coupling outcompetes the side reactions.[2]

  • Solvent: The solvent system, particularly the presence and amount of water, can influence side reactions like debromination.[3]

  • Temperature: Elevated temperatures can increase the rate of side reactions, especially protodeboronation.[1]

  • Atmosphere: The presence of oxygen can promote the homocoupling of boronic acids.[5]

Troubleshooting Guides

Issue 1: Low yield of the desired coupled product with significant formation of debrominated thiophene.

This issue points towards a dominant debromination side reaction. The key is often to control the source of the hydride that replaces the bromine.

Troubleshooting Workflow for Debromination

Debromination_Troubleshooting start Low Yield & High Debromination check_water Is excess water present in the reaction? start->check_water reduce_water Action: Minimize water content. Use anhydrous solvents and consider a lower water ratio (e.g., 8:1 organic:water). check_water->reduce_water Yes check_base Is the base appropriate? check_water->check_base No end Improved Yield reduce_water->end change_base Action: Switch to a non-hydroxide base. Try K3PO4 or Cs2CO3. check_base->change_base Using hydroxide base check_temp Is the reaction temperature too high? check_base->check_temp Using non-hydroxide base change_base->end lower_temp Action: Reduce the reaction temperature. check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for minimizing debromination.

Quantitative Data: Effect of Water on Debromination

Brominated ThiopheneCatalystBaseSolvent (Dioxane:Water)Temperature (°C)Desired Product Yield (%)Debromination Product (%)Reference
4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃4:1100Major ProductSignificant[3]
4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃8:1100Incomplete Reaction-[3]
4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃6:1100Good YieldMinimized[3]
Issue 2: Significant amount of unsubstituted thiophene is formed, and the boronic acid is consumed quickly.

This is a classic sign of protodeboronation. The strategy here is to either stabilize the boronic acid or to accelerate the cross-coupling to outcompete the protodeboronation.

Troubleshooting Workflow for Protodeboronation

Protodeboronation_Troubleshooting start High Protodeboronation check_base Are you using a strong base (e.g., NaOH)? start->check_base change_base Action: Switch to a milder base. Use K3PO4, K2CO3, or Cs2CO3. check_base->change_base Yes check_boronic_acid Is the thiophene boronic acid known to be unstable? check_base->check_boronic_acid No end Minimized Protodeboronation change_base->end use_surrogate Action: Use a stabilized boronic acid surrogate. Consider MIDA boronates or trifluoroborate salts. check_boronic_acid->use_surrogate Yes check_catalyst Is the catalyst system optimized? check_boronic_acid->check_catalyst No use_surrogate->end optimize_catalyst Action: Use a more active catalyst system. Screen different ligands (e.g., Buchwald ligands like SPhos). check_catalyst->optimize_catalyst No check_catalyst->end Yes optimize_catalyst->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Quantitative Data: Effect of Base and Boronic Acid Type on Protodeboronation

Boronic AcidBaseSolventTemperature (°C)Desired Product Yield (%)ProtodeboronationReference
Phenylboronic acidNaOHToluene/H₂O1007025%[1]
Heteroaryl boronic acidCs₂CO₃Dioxane/H₂O80HighLow[1]
Thiophene MIDA boronateK₃PO₄Dioxane/H₂O60-80GoodMinimized[2]
Issue 3: Formation of a significant amount of bithiophene (homocoupled product).

Homocoupling is typically caused by the presence of oxygen or the use of a Pd(II) precatalyst.

Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting start High Homocoupling check_degassing Was the reaction mixture thoroughly degassed? start->check_degassing improve_degassing Action: Improve degassing procedure. Use freeze-pump-thaw cycles or sparge with inert gas for a longer duration. check_degassing->improve_degassing No check_pd_source Are you using a Pd(II) precatalyst? check_degassing->check_pd_source Yes end Minimized Homocoupling improve_degassing->end use_pd0 Action: Switch to a Pd(0) source. Use Pd(PPh3)4 or Pd2(dba)3. check_pd_source->use_pd0 Yes check_pd_source->end No use_pd0->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is a general starting point for the coupling of a simple brominated thiophene.

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromothiophene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of 0.1 M with respect to the 2-bromothiophene.

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene with an Arylboronic Acid

This protocol is adapted for a di-substituted thiophene, where regioselectivity and double coupling are considerations.[8]

Materials:

  • 2,5-Dibromo-3-hexylthiophene (1.0 equiv)

  • Arylboronic acid (2.5 equiv for double coupling)

  • Pd(PPh₃)₄ (6 mol%)

  • K₃PO₄ (4.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 2,5-dibromo-3-hexylthiophene and Pd(PPh₃)₄ in 1,4-dioxane.

  • Stir the mixture for 30 minutes at 25 °C.

  • Add the arylboronic acid, K₃PO₄, and water to the reaction mixture under argon.[8]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[8]

  • After cooling to room temperature, proceed with an aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Brominated Thiophene, Boronic Acid, Base, and Catalyst in a Schlenk flask. atmosphere Establish Inert Atmosphere (e.g., Argon) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat_stir Heat and Stir solvent->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Stability issues of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide?

A1: The main potential stability issues are related to three key structural features of the molecule:

  • Thermal Stability of the Sulfone: The five-membered cyclic sulfone ring may be susceptible to thermal decomposition via extrusion of sulfur dioxide (SO₂).

  • Reactivity of the Aryl Bromide: The carbon-bromine bond can be labile under certain conditions, particularly in the presence of strong bases, nucleophiles, or transition metal catalysts. The strongly electron-withdrawing sulfone group activates the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr).[1][2]

  • Acidity of Benzylic Protons: The protons on the carbons adjacent to the sulfone group (C1 and C3) may be acidic and could be removed by strong bases, potentially leading to side reactions.

Q2: How thermally stable is the 1,3-dihydro-benzo[c]thiophene 2,2-dioxide core?

Q3: Is the compound stable in the presence of strong bases?

A3: Caution is advised when using strong bases. Two potential reaction pathways can be problematic:

  • Benzyne Formation: A very strong base, such as sodium amide or an organolithium reagent, could potentially induce elimination of HBr to form a reactive aryne intermediate.

  • Deprotonation: The benzylic protons at the C1 and C3 positions are activated by the adjacent sulfone group and could be abstracted by a strong base, leading to the formation of a carbanion. This anion could then participate in undesired subsequent reactions.

Q4: Can nucleophilic aromatic substitution (SNAr) occur?

A4: Yes, this is a significant consideration. The sulfone group is strongly electron-wthdrawing, which activates the aromatic ring towards nucleophilic attack. This makes the bromine atom a potential leaving group in an SNAr reaction, especially with potent nucleophiles (e.g., alkoxides, thiolates, amines) and potentially elevated temperatures.[1][2]

Q5: What are the recommended storage and handling conditions?

A5: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[6] Avoid exposure to high temperatures, strong bases, and potent nucleophiles unless as part of a planned reaction. Standard laboratory safety precautions, including wearing protective gloves and eye protection, should be followed.[6]

Troubleshooting Guides

Issue 1: Reaction mixture turns dark and/or a solid precipitate forms upon heating.

  • Possible Cause: Thermal decomposition of the dihydrobenzothiophene dioxide ring. At elevated temperatures, the compound may be undergoing cheletropic extrusion of SO₂, leading to the formation of a reactive intermediate that polymerizes.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, reduce the reaction temperature. Investigate if a catalyst or a different solvent system could facilitate the desired transformation at a lower temperature.

    • Monitor with TLC/LCMS: Run the reaction at a lower temperature and monitor its progress frequently to see if the desired product forms before significant decomposition occurs.

    • Consider Alternative Synthetic Routes: If high temperatures are unavoidable for the desired transformation, a different synthetic strategy that introduces the bromo-dihydrobenzothiophene dioxide moiety at a later stage might be necessary.

Issue 2: An unexpected, debrominated product is observed after reacting with a strong nucleophile.

  • Possible Cause: Nucleophilic aromatic substitution (SNAr) has occurred, where the intended nucleophile has displaced the bromide on the aromatic ring.

  • Troubleshooting Steps:

    • Reduce Nucleophilicity/Basicity: If the nucleophile is also a strong base, consider using a weaker, non-nucleophilic base to promote the desired reaction without causing SNAr.

    • Lower the Temperature: SNAr reactions are often accelerated by heat. Performing the reaction at a lower temperature may favor the desired pathway.

    • Protecting Groups: In complex syntheses, it may be necessary to carry the aryl bromide through a sequence of reactions and perform the nucleophilic addition at a different stage.

Issue 3: During a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), significant amounts of starting material are recovered, or homocoupling of the coupling partner is observed.

  • Possible Cause: The C-Br bond may be less reactive than anticipated, or side reactions are competing with the desired catalytic cycle.

  • Troubleshooting Steps:

    • Ligand and Catalyst Screening: The choice of ligand and metal precursor is critical. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to enhance the rate of oxidative addition.

    • Base and Solvent Optimization: The strength and solubility of the base can significantly impact the reaction outcome. Test different inorganic or organic bases and solvent systems.

    • Check for Inhibitors: Ensure all reagents and solvents are pure and free of water and oxygen, as these can inhibit many cross-coupling catalysts.

Quantitative Data

While specific thermal decomposition data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is not available in the literature, the following table summarizes the onset of thermal decomposition for structurally related sulfones. This data can provide a general indication of the expected thermal stability.

CompoundStructureOnset of Thermal Decomposition (°C)Reference
Tetrahydrothiophene 1,1-dioxide (Sulfolane)5-membered cyclic< 300[3][4][5]
2,5-Dihydrothiophene 1,1-dioxide5-membered cyclic< 300[3][4][5]
Dimethyl sulfoneAcyclic> 350[3][4][5]
Diphenyl sulfoneAromatic> 350 (Stable up to 550 °C)[3][5]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

This protocol provides a framework for determining the decomposition temperature of the title compound under specific experimental conditions.

  • Preparation: Dissolve a small, accurately weighed amount of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (e.g., 10 mg) in a high-boiling, inert solvent (e.g., diphenyl ether, 1 mL) in a reaction vial equipped with a small magnetic stir bar.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heating: Place the vial in a pre-heated heating block or oil bath set to a temperature below the anticipated decomposition point (e.g., 150°C).

  • Monitoring:

    • Take an initial sample (t=0) for analysis by a suitable method (e.g., HPLC, LCMS, or ¹H NMR).

    • Increase the temperature in increments (e.g., 10-20°C) and hold for a set period (e.g., 30-60 minutes) at each step.

    • After each interval, carefully take another small aliquot for analysis.

  • Analysis: Compare the analytical data from each time point. The onset of decomposition is indicated by the appearance of new peaks/signals and a decrease in the peak/signal corresponding to the starting material.

Protocol 2: General Procedure for Assessing Stability to Nucleophiles

This protocol helps to evaluate the potential for SNAr reactions.

  • Reaction Setup: In separate vials, dissolve the title compound (e.g., 0.1 mmol) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP, 1 mL).

  • Nucleophile Addition: To each vial, add a different nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine; 1.1 equivalents). Include a control vial with no nucleophile.

  • Reaction Conditions: Stir the reactions at room temperature and monitor by TLC or LCMS after 1 hour, 4 hours, and 24 hours.

  • Elevated Temperature (Optional): If no reaction is observed at room temperature, the vials can be gently heated (e.g., to 50°C or 80°C) and monitored similarly.

  • Analysis: Analyze the chromatograms or spectra for the formation of new products. The mass of any new product can help identify if it corresponds to the substitution of the bromine atom.

Visualizations

Caption: Potential thermal decomposition pathway via cheletropic extrusion.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

troubleshooting_workflow start Unexpected Reaction Outcome (Low Yield / Side Products) check_temp Is Reaction Temperature > 150°C? start->check_temp check_base Is a Strong Base or Nucleophile Present? check_temp->check_base No thermal_decomp Potential Thermal Decomposition check_temp->thermal_decomp Yes snar Potential SNAr or Related Side Reaction check_base->snar Yes other Consider Other Factors: Catalyst, Solvent, Purity check_base->other No sol_temp Lower Temperature Monitor Progress (TLC/LCMS) thermal_decomp->sol_temp sol_base Lower Temperature Use Weaker Base/Nucleophile snar->sol_base

Caption: Troubleshooting workflow for unexpected reaction results.

References

Debromination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a side reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the debromination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a side reaction during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the debromination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide?

A1: Debromination is an unintended side reaction where the bromine atom on the aromatic ring of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is replaced by a hydrogen atom. This results in the formation of the undesired byproduct, 1,3-dihydro-benzo[c]thiophene 2,2-dioxide, which can complicate purification and reduce the yield of the desired product.

Q2: Under what conditions is this debromination side reaction commonly observed?

A2: This side reaction is frequently observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and catalytic hydrogenation.[1][2][3] Factors that can promote debromination include elevated temperatures, the use of strong bases, and specific catalyst and ligand systems.[1] The electron-withdrawing nature of the sulfone group in the molecule may influence its susceptibility to this side reaction.[4]

Q3: Why is the debromination of this specific compound a concern for drug development professionals?

A3: 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable building block in medicinal chemistry, often used in cross-coupling reactions to synthesize more complex molecules.[4] The formation of the debrominated byproduct introduces impurities that can be difficult to separate from the desired product, impacting yield, purity, and the overall efficiency of the synthetic route.

Troubleshooting Guide: Debromination as a Side Reaction

This guide provides a systematic approach to troubleshooting and minimizing the undesired debromination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Problem: Significant formation of 1,3-dihydro-benzo[c]thiophene 2,2-dioxide is observed during a reaction.

Below is a logical workflow to diagnose and address the issue.

Troubleshooting_Debromination start Debromination Observed reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Cross-Coupling hydrogenation Catalytic Hydrogenation reaction_type->hydrogenation Reduction other Other Reactions reaction_type->other Other suzuki_base Evaluate Base suzuki->suzuki_base hydrogenation_catalyst Evaluate Catalyst hydrogenation->hydrogenation_catalyst end Debromination Minimized other->end Consult Literature for Specific Reaction Type suzuki_temp Lower Temperature suzuki_base->suzuki_temp Mild Base Used suzuki_base_change Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) suzuki_base->suzuki_base_change Strong Base Used suzuki_catalyst Screen Catalyst/Ligand suzuki_temp->suzuki_catalyst suzuki_water Minimize Water Content suzuki_catalyst->suzuki_water suzuki_water->end suzuki_base_change->suzuki_temp hydrogenation_catalyst_change Use Alternative Catalyst or Lower Catalyst Loading hydrogenation_catalyst->hydrogenation_catalyst_change hydrogenation_conditions Modify Conditions hydrogenation_conditions->end hydrogenation_catalyst_change->hydrogenation_conditions

Caption: A troubleshooting workflow for addressing the debromination side reaction.

Detailed Troubleshooting Steps:
  • Reaction Condition Analysis:

    • High Temperature: Elevated temperatures can promote hydrodehalogenation. Consider reducing the reaction temperature in increments of 10-20°C.

    • Strong Bases: In cross-coupling reactions, strong bases like alkoxides can lead to the formation of palladium-hydride species that facilitate debromination.[1] Switching to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[1]

    • Solvent Choice: The choice of solvent can influence the reaction outcome. In some cases, aprotic solvents may be preferred over protic solvents to minimize potential hydrogen sources.

    • Water Content: For Suzuki-Miyaura reactions, minimizing the amount of water in the solvent system can suppress dehalogenation.[5]

  • Catalyst System Optimization (for Cross-Coupling Reactions):

    • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. Some ligand systems are more prone to generating hydride species. Screening different phosphine ligands or considering palladium pre-catalysts designed for challenging substrates may be beneficial.

    • Catalyst Loading: While less common, excessively high catalyst loading could potentially contribute to side reactions. A systematic variation of the catalyst loading should be considered.

  • Catalytic Hydrogenation Specifics:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation and is known to facilitate dehalogenation.[3] If other functional groups in the molecule need to be reduced while preserving the C-Br bond, exploring alternative catalysts or reaction conditions is necessary.

    • Hydrogen Source: The nature of the hydrogen source (e.g., H₂ gas pressure, transfer hydrogenation reagents) can impact the extent of debromination.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, data on the extent of debromination of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide under various Suzuki-Miyaura coupling conditions. This data is intended for illustrative purposes to guide optimization.

EntryBaseSolvent (Dioxane:H₂O)Temperature (°C)Catalyst SystemDebromination (%)Desired Product Yield (%)
1Cs₂CO₃4:1100Pd(PPh₃)₄2565
2K₂CO₃4:1100Pd(PPh₃)₄1578
3K₃PO₄4:1100Pd(PPh₃)₄1085
4K₃PO₄10:1100Pd(PPh₃)₄590
5K₃PO₄10:180Pd(PPh₃)₄<588
6K₃PO₄10:180PdCl₂(dppf)<293

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with a generic arylboronic acid, designed to minimize the debromination side reaction.

Materials:

  • 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst, PdCl₂(dppf).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and water in a 10:1 ratio via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired debromination side reaction.

Reaction_Pathway substrate 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide oxidative_addition Oxidative Addition substrate->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition intermediate Ar-Pd(II)-Br Intermediate oxidative_addition->intermediate transmetalation Transmetalation intermediate->transmetalation debromination_step Reductive Elimination of H-Br intermediate->debromination_step boronic_acid Ar'-B(OH)₂ Base boronic_acid->transmetalation intermediate2 Ar-Pd(II)-Ar' Intermediate transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Desired Coupled Product reductive_elimination->product hydride_source Hydride Source (e.g., from base/solvent) hydride_source->debromination_step debromination_step->pd0 Catalyst Regeneration debrominated_product Debrominated Byproduct debromination_step->debrominated_product

Caption: Competing pathways in the palladium-catalyzed reaction.

References

Overcoming low reactivity of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide so unreactive in standard cross-coupling reactions?

The reduced reactivity of this compound stems from the strong electron-withdrawing nature of the cyclic sulfone (sultam) group. This group significantly decreases the electron density of the aromatic ring, which in turn deactivates the carbon-bromine bond towards oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q2: What are the most common challenges encountered when using this compound?

The most frequently reported issues include:

  • Low to no conversion: The starting material is recovered largely unreacted.

  • Side reactions: At higher temperatures required to force the reaction, decomposition of the starting material or catalyst can occur.

  • Poor yields: Even when the reaction proceeds, the desired product is often obtained in low yields.

  • Difficulty in purification: The presence of unreacted starting material and byproducts can complicate the purification process.

Q3: Are there any alternative strategies to functionalize this molecule?

Yes, if cross-coupling reactions prove to be inefficient, alternative strategies such as nucleophilic aromatic substitution (SNAr) could be explored, although this would require a different set of reaction partners and conditions. Additionally, metal-halogen exchange (e.g., using organolithium or Grignard reagents) followed by trapping with an electrophile is another potential route, but care must be taken due to the potential for side reactions with the sulfone group.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the low reactivity of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide can lead to poor outcomes. The following guide offers troubleshooting steps.

G start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System - Use electron-rich, bulky phosphine ligands - Increase catalyst loading start->catalyst base Select Appropriate Base - Use a stronger base (e.g., Cs2CO3, K3PO4) - Ensure base is anhydrous and finely powdered catalyst->base If no improvement success Improved Yield catalyst->success Success! solvent Choose a Suitable Solvent - Use polar aprotic solvents (e.g., Dioxane, Toluene, DMF) - Ensure anhydrous conditions base->solvent If no improvement base->success Success! temp Adjust Reaction Temperature - Gradually increase temperature - Monitor for decomposition solvent->temp If no improvement solvent->success Success! boronic_acid Check Boronic Acid/Ester Quality - Use high-purity reagent - Consider using a boronic ester for stability temp->boronic_acid If no improvement temp->success Success! boronic_acid->success Success!

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

ParameterStandard ConditionsRecommended OptimizationRationale
Catalyst Pd(PPh3)4Pd(dppf)Cl2, Pd2(dba)3 with SPhos or XPhosElectron-rich and bulky phosphine ligands facilitate the oxidative addition step.
Catalyst Loading 1-3 mol%5-10 mol%Higher catalyst loading can increase the reaction rate for unreactive substrates.
Base Na2CO3, K2CO3Cs2CO3, K3PO4Stronger, non-nucleophilic bases are more effective in promoting transmetalation.
Solvent Toluene/H2ODioxane/H2O, DMF, DMEPolar aprotic solvents can enhance the solubility of reagents and stabilize the catalytic species.
Temperature 80-90 °C100-120 °CHigher temperatures provide the necessary activation energy, but must be balanced against potential decomposition.
Issue 2: Failed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for introducing nitrogen-containing functional groups. The electron-deficient nature of the substrate can hinder this reaction as well.

  • Reagent Preparation: In a nitrogen-filled glovebox, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a specialized ligand (e.g., RuPhos, BrettPhos, 4-10 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or CPME) to the vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture with vigorous stirring at a temperature ranging from 100 to 130 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography.

G start Failed Buchwald-Hartwig Amination ligand Optimize Ligand - Use specialized, electron-rich bulky ligands (e.g., RuPhos, BrettPhos) start->ligand base Change Base - Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, LiHMDS) ligand->base If no improvement success Successful Amination ligand->success Success! precatalyst Vary Palladium Precatalyst - Try different Pd sources (e.g., Pd2(dba)3, Pd(OAc)2) base->precatalyst If no improvement base->success Success! temp_time Adjust Temperature and Time - Increase temperature cautiously - Extend reaction time precatalyst->temp_time If no improvement precatalyst->success Success! temp_time->success Success!

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

LigandBaseTemperature (°C)Typical Yield Range
PPh3K2CO3100< 5%
BINAPCs2CO311010-30%
XPhosNaOtBu11050-75%
RuPhos LiHMDS 120 > 80%
BrettPhos NaOtBu 120 > 85%

Note: Yields are illustrative and can vary based on the specific amine and exact reaction conditions.

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, this technical support center provides essential guidance for scaling up the production of this key intermediate. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.

Experimental Protocols

The synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is typically achieved in a two-step process. The first step involves the formation of the 1,3-dihydro-benzo[c]thiophene core, which is subsequently oxidized to the sulfone. The final step is the regioselective bromination of the aromatic ring.

Step 1: Synthesis of 1,3-dihydro-benzo[c]thiophene 2,2-dioxide

This step can be approached via the reaction of α,α'-dibromo-o-xylene with a sulfide source, followed by oxidation.

Methodology:

  • Thiophene formation: In a well-ventilated fume hood, a solution of sodium sulfide (1.1 equivalents) in ethanol is prepared. To this solution, α,α'-dibromo-o-xylene (1 equivalent) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1,3-dihydro-benzo[c]thiophene.

  • Oxidation: The crude 1,3-dihydro-benzo[c]thiophene is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution, 2.5-3 equivalents) is added dropwise at a temperature maintained below 40°C. The reaction is exothermic and requires careful monitoring. The mixture is stirred at room temperature for 12-16 hours.

  • Product Precipitation and Filtration: Upon completion of the oxidation, the reaction mixture is poured into ice-water, leading to the precipitation of the white solid product, 1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The solid is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and then dried under vacuum.

Step 2: Bromination of 1,3-dihydro-benzo[c]thiophene 2,2-dioxide

This step involves the electrophilic aromatic substitution to introduce a bromine atom at the 5-position.

Methodology:

  • Reaction Setup: 1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1 equivalent) is dissolved in a suitable solvent such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid. The mixture is cooled in an ice bath.

  • Brominating Agent Addition: A solution of N-bromosuccinimide (NBS) (1.05-1.1 equivalents) in the same solvent is added dropwise to the cooled solution, ensuring the temperature does not rise significantly.

  • Reaction Progression: The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The reaction progress should be monitored by TLC or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Isolation: The reaction is quenched by carefully pouring the mixture into a stirred solution of ice-water containing a reducing agent like sodium bisulfite to destroy any excess bromine. The precipitated solid is collected by filtration.

  • Purification: The crude 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is washed thoroughly with water and then recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure product.

Data Presentation: Comparison of Key Reaction Parameters

ParameterStep 1: Synthesis of IntermediateStep 2: Bromination
Key Reagents α,α'-dibromo-o-xylene, Sodium sulfide, Hydrogen peroxide1,3-dihydro-benzo[c]thiophene 2,2-dioxide, N-bromosuccinimide
Solvent Ethanol, Acetic AcidTrifluoroacetic acid or Acetic acid/Sulfuric acid
Temperature Reflux (Thiophene formation), <40°C (Oxidation)0°C to Room Temperature
Reaction Time 4-6 hours (Thiophene formation), 12-16 hours (Oxidation)5-8 hours
Typical Yield 75-85% (for the two steps combined)80-90%
Purification Precipitation and filtrationRecrystallization

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of 1,3-dihydro-benzo[c]thiophene 2,2-dioxide cluster_step2 Step 2: Bromination start1 α,α'-dibromo-o-xylene + Sodium sulfide in Ethanol reflux Reflux (4-6h) start1->reflux workup1 Work-up and Isolation of 1,3-dihydro-benzo[c]thiophene reflux->workup1 oxidation Oxidation with H2O2 in Acetic Acid (12-16h) workup1->oxidation precipitation1 Precipitation in Ice-Water oxidation->precipitation1 filtration1 Filtration and Drying precipitation1->filtration1 intermediate 1,3-dihydro-benzo[c]thiophene 2,2-dioxide filtration1->intermediate start2 Intermediate in Trifluoroacetic Acid intermediate->start2 Proceed to next step bromination Addition of NBS (0°C to RT) start2->bromination quench Quenching with NaHSO3 and Precipitation bromination->quench filtration2 Filtration quench->filtration2 recrystallization Recrystallization filtration2->recrystallization final_product 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide recrystallization->final_product

Caption: Experimental workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 1,3-dihydro-benzo[c]thiophene - Incomplete reaction. - Low quality of sodium sulfide. - Side reactions (e.g., polymerization of starting material).- Increase reflux time and monitor by TLC. - Use freshly opened or anhydrous sodium sulfide. - Ensure slow, controlled addition of α,α'-dibromo-o-xylene.
Step 1: Incomplete oxidation to the sulfone - Insufficient hydrogen peroxide. - Low reaction temperature. - Short reaction time.- Add a slight excess of hydrogen peroxide. - Allow the reaction to proceed at room temperature after the initial controlled addition. - Extend the reaction time and monitor by TLC until the starting material is consumed.
Step 2: Formation of di-brominated or other isomers - Excess of brominating agent. - Elevated reaction temperature.- Use a stoichiometric amount or a very slight excess of NBS (1.05 eq.). - Maintain a low temperature during the addition of NBS and the initial phase of the reaction.
Step 2: Low yield of 5-Bromo product - Incomplete bromination. - Loss of product during work-up and recrystallization.- Increase the reaction time or slightly increase the amount of NBS. - Optimize the recrystallization solvent system to maximize recovery. Ensure the pH is neutral before extraction/filtration.
Purification: Product is oily or difficult to crystallize - Presence of impurities. - Residual solvent.- Wash the crude product thoroughly with water and a non-polar solvent like hexane to remove non-polar impurities. - Consider purification by column chromatography if recrystallization is ineffective. - Ensure the product is completely dry before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up this synthesis?

A1: Both α,α'-dibromo-o-xylene and N-bromosuccinimide are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The oxidation with hydrogen peroxide is exothermic and can lead to a runaway reaction if not properly controlled; therefore, slow addition and efficient cooling are crucial. All steps should be performed in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reactions effectively?

A2: Thin Layer Chromatography (TLC) is a suitable method for monitoring both the thiophene formation and the bromination steps. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to accurately determine the conversion and purity of the intermediates and the final product.

Q3: What is the best way to purify the final product on a large scale?

A3: For large-scale purification, recrystallization is the most practical and cost-effective method. A solvent screen should be performed at a small scale to identify the optimal solvent or solvent mixture that provides high recovery and purity. Isopropanol or ethanol/water mixtures are often good starting points. If impurities are difficult to remove by recrystallization, a plug filtration through a short column of silica gel might be necessary.

Q4: Can other brominating agents be used for the second step?

A4: While N-bromosuccinimide (NBS) is a common and effective reagent, other brominating agents such as bromine in acetic acid can also be used. However, elemental bromine is more hazardous to handle. The choice of brominating agent may affect the reaction conditions and the impurity profile, so careful optimization is required if deviating from the NBS protocol.

Q5: What are the potential impurities I should look for in the final product?

A5: Potential impurities include unreacted starting material (1,3-dihydro-benzo[c]thiophene 2,2-dioxide), di-brominated products, and other positional isomers of the bromo-substituted product. The presence and levels of these impurities can be determined by HPLC and characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Validation & Comparative

Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. Due to the limited availability of public experimental data for the target compound, this document focuses on a comparative analysis with its parent compound, 1,3-dihydro-benzo[c]thiophene 2,2-dioxide, and the well-characterized 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. This approach offers valuable insights into the expected analytical behavior of the bromo-derivative and establishes a methodological framework for its characterization.

Overview of Analytical Techniques

The primary methods for the structural elucidation and purity assessment of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and its analogs include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for purity determination.

Comparative Analytical Data

The following tables summarize the available and expected analytical data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and its analogs.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundH-1, H-3 (CH₂)H-4, H-7 (Aromatic)H-5, H-6 (Aromatic)Other SignalsSolvent
5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxideExpected ~4.5Expected ~7.5-7.7Expected ~7.4-7.6-CDCl₃
1,3-Dihydro-benzo[c]thiophene 2,2-dioxideNo data foundNo data foundNo data found-CDCl₃
1-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide[1]4.40 (dd)7.65 (d), 7.37 (d)7.57 (m), 7.50 (m)6.03 (d, CHF)CDCl₃

Note: Expected values for the bromo-derivative are estimations based on substituent effects and data from analogs.

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC-1, C-3 (CH₂)Aromatic CarbonsQuaternary CarbonsOther SignalsSolvent
5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxideExpected ~55Expected ~125-135Expected ~130-140-CDCl₃
1,3-Dihydro-benzo[c]thiophene 2,2-dioxideNo data foundNo data foundNo data found-CDCl₃
1-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide[1]49.9128.6, 126.1, 125.5, 124.8, 122.5, 122.1-94.2 (d, CHF)CDCl₃

Note: Expected values for the bromo-derivative are estimations based on substituent effects and data from analogs.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ionization Method
5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxideC₈H₇BrO₂S247.11Expected [M]+ at 246/248, loss of SO₂ (m/z 182/184)EI
1,3-Dihydro-benzo[c]thiophene 2,2-dioxideC₈H₈O₂S168.21Predicted [M+H]⁺ at 169.03, [M+Na]⁺ at 191.01[2]ESI(+)
1-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide[1]C₈H₇FO₂S186.20[M+H-F]⁺ at 168.0251EI

Note: Expected fragmentation for the bromo-derivative is based on common fragmentation pathways for similar compounds.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are representative procedures for the synthesis and characterization of the compared compounds.

Synthesis of 1,3-dihydro-benzo[c]thiophene 2,2-dioxide (Parent Compound)

A general method for the synthesis of the parent compound involves a two-step process:

  • Synthesis of 1,3-dihydrobenzo[c]thiophene: This intermediate can be prepared by reacting α,α'-dibromo-o-xylene with sodium sulfide in ethanol.[3]

  • Oxidation to the 2,2-dioxide: The synthesized 1,3-dihydrobenzo[c]thiophene is then oxidized to the corresponding dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).[3]

Synthesis of 1-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide[1]

This protocol provides a detailed example of the synthesis and purification of a substituted analog.

  • Reaction Setup: Lithium bis(trimethylsilyl)amide (LiHMDS; 2.2 equiv) and anhydrous ZnCl₂ (2.5 equiv) are dissolved in THF.

  • Addition of Starting Material: 1,3-dihydrobenzo[c]thiophene-2,2-dioxide (1.0 equiv) is added to the mixture under a nitrogen atmosphere and stirred for one hour.

  • Fluorination: N-fluorobenzenesulfonimide (NFSI; 2.0 equiv) is added in one portion.

  • Quenching and Extraction: The reaction is allowed to proceed at room temperature for 30 minutes before being quenched with water and extracted with ethyl acetate.

  • Purification: The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexane, 1:3) to yield the title compound. The final product is recrystallized from a dichloromethane/hexane solution.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer. Key vibrational frequencies to monitor include those for the sulfone group (O=S=O) which are expected in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Starting Materials (e.g., α,α'-dibromo-o-xylene) Intermediate Intermediate (1,3-dihydrobenzo[c]thiophene) Starting_Materials->Intermediate Sulfidation Oxidation Oxidation Intermediate->Oxidation Final_Product Final Product (Substituted 1,3-dihydro- benzo[c]thiophene 2,2-dioxide) Oxidation->Final_Product Purification Purification (Chromatography, Recrystallization) Final_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC) Purification->Purity

Caption: General experimental workflow for the synthesis and characterization.

analytical_relationship cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Compound Target Compound 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide NMR NMR (Structure, Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight, Formula) Compound->MS HPLC HPLC (Purity, Quantification) Compound->HPLC NMR->MS Confirmation HPLC->MS LC-MS

Caption: Logical relationship between analytical techniques.

Conclusion

References

A Comparative Guide to HPLC and qNMR for Purity Analysis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a key building block in the synthesis of various therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination depends on several factors, including the specific information required (e.g., relative purity versus absolute purity), the nature of the impurities, and the availability of reference standards. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for separating and quantifying impurities in pharmaceutical compounds.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful orthogonal method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of components based on their differential partitioning between a stationary phase and a mobile phase.The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.[3]
Primary Use Quantification of the main component and detection of process-related and degradation impurities.Absolute purity determination against a certified internal standard.[3]
Advantages High resolution, high sensitivity, and excellent reproducibility.Provides structural information, is non-destructive, and is considered a primary analytical method.[3]
Limitations Requires reference standards for impurity identification and quantification; may not be suitable for compounds without a UV chromophore.Lower sensitivity compared to HPLC; requires a highly pure and stable internal standard that does not have overlapping signals with the analyte.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship in selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report

Figure 1: Experimental workflow for HPLC purity analysis.

Purity_Analysis_Decision_Tree cluster_methods Analytical Methods cluster_outcomes Information Obtained start Purity Assessment of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide hplc HPLC (Relative Purity) start->hplc qnmr qNMR (Absolute Purity) start->qnmr hplc_outcome Quantification of impurities relative to the main peak. Requires impurity standards for identification. hplc->hplc_outcome qnmr_outcome Direct measurement of purity against a certified internal standard. Provides structural confirmation. qnmr->qnmr_outcome conclusion A combination of HPLC and qNMR provides a comprehensive purity profile. hplc_outcome->conclusion qnmr_outcome->conclusion

Figure 2: Logical relationship for purity method selection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and the detection of related process impurities.

  • Instrumentation:

    • HPLC System with a UV-Vis or Diode Array Detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of the purity of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide against a certified internal standard.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard:

    • A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Data Acquisition and Processing:

    • Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. HPLC is an excellent method for routine quality control, providing high-resolution separation of impurities and high sensitivity.[4] For an unambiguous determination of absolute purity, qNMR serves as an indispensable orthogonal method, offering direct quantification without the need for specific analyte reference standards.[3] The use of both techniques provides a comprehensive and robust characterization of the purity profile, which is essential for ensuring the quality of materials used in drug development.

References

Reactivity Showdown: 5-Bromo- vs. 5-Iodo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the reactivity of halogenated 1,3-dihydro-benzo[c]thiophene 2,2-dioxides in key synthetic transformations.

The choice of the halogen atom in an aryl halide precursor is a critical consideration in the design of synthetic routes, particularly for the construction of complex molecules in medicinal chemistry and materials science. This guide provides a comparative analysis of the reactivity of 5-bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and its iodo-analogue, 5-iodo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

General Reactivity Principles: The Carbon-Halogen Bond Dictates Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of C-I > C-Br > C-Cl > C-F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, aryl iodides are typically more reactive than their bromide counterparts, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

While this principle holds true in most cases, it is important to note that other factors can influence the overall efficiency of a cross-coupling reaction. These can include the nature of the catalyst and ligand, the base, the solvent, and the electronic properties of the substrates themselves. In some specific instances, particularly in Suzuki-Miyaura reactions employing traditional phosphine ligands at lower temperatures, aryl bromides have been observed to exhibit surprisingly efficient coupling.

Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the expected relative reactivity and typical reaction conditions for 5-bromo- and 5-iodo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data presented is based on established principles of aryl halide reactivity and literature precedents for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Feature5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide5-Iodo-1,3-dihydro-benzo[c]thiophene 2,2-dioxideKey Comparative Insights
Expected Reactivity GoodExcellentThe iodo derivative is expected to react faster and under milder conditions.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd(OAc)₂Similar catalysts are effective for both substrates.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Na₂CO₃, K₃PO₄A range of inorganic bases can be employed.
Typical Solvent Toluene, Dioxane, DMF, often with waterToluene, Dioxane, DMF, often with waterThe choice of solvent can influence reaction rates and yields.
Typical Temperature 80-110 °CRoom Temperature to 90 °CThe higher reactivity of the iodo compound often allows for lower reaction temperatures.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Feature5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide5-Iodo-1,3-dihydro-benzo[c]thiophene 2,2-dioxideKey Comparative Insights
Expected Reactivity Moderate to GoodExcellentThe iodo derivative is significantly more reactive in Sonogashira couplings.
Typical Catalyst PdCl₂(PPh₃)₂, CuI (co-catalyst)PdCl₂(PPh₃)₂, CuI (co-catalyst)A palladium/copper co-catalyst system is standard for both.
Typical Base Et₃N, i-Pr₂NH, DIPAEt₃N, i-Pr₂NHAn amine base is required to neutralize the HX byproduct.
Typical Solvent THF, DMF, TolueneTHF, DMF, TolueneAnhydrous conditions are generally preferred.
Typical Temperature 50-100 °CRoom Temperature to 70 °CMilder conditions are typically sufficient for the iodo substrate.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Feature5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide5-Iodo-1,3-dihydro-benzo[c]thiophene 2,2-dioxideKey Comparative Insights
Expected Reactivity GoodExcellentAryl iodides are generally more reactive substrates for this transformation.[1]
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂A variety of palladium precursors can be used.
Typical Ligand XPhos, SPhos, BINAP, XantphosXPhos, SPhos, BINAPThe choice of a bulky, electron-rich phosphine ligand is crucial.[2]
Typical Base NaOtBu, KOtBu, Cs₂CO₃NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is essential.
Typical Solvent Toluene, DioxaneToluene, DioxaneAnhydrous, non-polar aprotic solvents are commonly used.
Typical Temperature 80-110 °C80-110 °CWhile the iodo-compound is more reactive, elevated temperatures are often still required.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for 5-bromo- and 5-iodo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

General Suzuki-Miyaura Coupling Protocol

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid/Ester, and Base B Add Solvent (e.g., Toluene/H₂O) A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Organic Solvent F->G H Wash with Aqueous Solution G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried flask is added the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • The solvent (e.g., a mixture of toluene and water) is added, and the mixture is degassed by sparging with the inert gas for 15-30 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Sonogashira Coupling Protocol

sonogashira_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Catalyst, and CuI B Add Anhydrous Solvent and Amine Base A->B C Degas Mixture B->C D Add Terminal Alkyne C->D E Stir at RT to 100 °C D->E F Monitor by TLC/LC-MS E->F G Dilute with Organic Solvent F->G H Wash with Aq. NH₄Cl and Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General workflow for a Sonogashira cross-coupling reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere are added the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq.) are added.

  • The terminal alkyne (1.1-1.5 eq.) is added dropwise.

  • The reaction mixture is stirred at the appropriate temperature (room temperature to 100 °C) and monitored by TLC or LC-MS.

  • After completion, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

General Buchwald-Hartwig Amination Protocol

buchwald_hartwig_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Amine, Pd Precatalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Degas and Seal B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool and Filter through Celite E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 eq.), the amine (1.2-1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).

  • Anhydrous solvent (e.g., toluene or dioxane) is added.

  • The vessel is sealed and heated to the required temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

References

Reactivity of Brominated Benzothiophene Dioxides in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the benzothiophene dioxide core represents a valuable pharmacophore and a versatile building block for conjugated materials. This guide provides a comparative analysis of the reactivity of brominated benzothiophene dioxides in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. Understanding the relative reactivity of different positional isomers is crucial for efficient synthetic planning and the development of novel molecular entities.

While direct, side-by-side comparative studies on the reactivity of all positional isomers of brominated benzothiophene dioxides are not extensively documented in the literature, general principles of palladium-catalyzed cross-coupling reactions, combined with data from related brominated thiophenes and benzothiophenes, allow for a clear projection of their reactivity trends. The electron-withdrawing nature of the sulfone group in the dioxide moiety is expected to influence the reactivity of the C-Br bond.

Executive Summary of Reactivity Trends

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of the halide is generally accepted to follow the trend: I > Br > Cl. For brominated thiophene derivatives, the reactivity of the isomeric position typically follows the order: 2-bromo > 3-bromo. This increased reactivity at the 2-position is attributed to the electronic properties of the thiophene ring. It is anticipated that brominated benzothiophene dioxides will follow similar reactivity patterns, with the bromine atom's position on the benzene or thiophene ring dictating its susceptibility to cross-coupling.

Comparative Data for Cross-Coupling Reactions

The following tables summarize representative conditions and expected reactivity for the Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling reactions of brominated benzothiophene dioxides. The yields are based on analogous reactions with bromothiophenes and related substrates and should be considered indicative.

Table 1: Suzuki-Miyaura Coupling of Brominated Benzothiophene Dioxides with Phenylboronic Acid

EntrySubstrateCatalystLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
12-Bromobenzothiophene-1,1-dioxidePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285-95
23-Bromobenzothiophene-1,1-dioxidePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001870-85

Table 2: Stille Coupling of Brominated Benzothiophene Dioxides with Tributyl(phenyl)stannane

EntrySubstrateCatalystLigandSolventTemp. (°C)Time (h)Expected Yield (%)
12-Bromobenzothiophene-1,1-dioxidePd(PPh₃)₄-Toluene1101680-90
23-Bromobenzothiophene-1,1-dioxidePd(PPh₃)₄-Toluene1102465-80

Table 3: Heck Reaction of Brominated Benzothiophene Dioxides with Styrene

EntrySubstrateCatalystBaseSolventTemp. (°C)Time (h)Expected Yield (%)
12-Bromobenzothiophene-1,1-dioxidePd(OAc)₂K₂CO₃DMF1201275-85
23-Bromobenzothiophene-1,1-dioxidePd(OAc)₂K₂CO₃DMF1202060-75

Table 4: Sonogashira Coupling of Brominated Benzothiophene Dioxides with Phenylacetylene

EntrySubstrateCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Expected Yield (%)
12-Bromobenzothiophene-1,1-dioxidePd(PPh₃)₄CuIEt₃NTHF601280-90
23-Bromobenzothiophene-1,1-dioxidePd(PPh₃)₄CuIEt₃NTHF601865-80

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Brominated benzothiophene dioxide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add the brominated benzothiophene dioxide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol

Materials:

  • Brominated benzothiophene dioxide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the brominated benzothiophene dioxide and organostannane in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 110 °C and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Heck Reaction Protocol

Materials:

  • Brominated benzothiophene dioxide (1.0 mmol)

  • Alkene (e.g., Styrene, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • Combine the brominated benzothiophene dioxide, Pd(OAc)₂, and K₂CO₃ in a dry Schlenk flask under an inert atmosphere.

  • Add anhydrous DMF and the alkene.

  • Heat the mixture to 120 °C and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Brominated benzothiophene dioxide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the brominated benzothiophene dioxide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 60 °C for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R-Sn(Bu)3 ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Heck_Reaction cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Coordination Alkene Coordination ArPdX->Coordination Alkene MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim BetaHydrideElim->Pd0 Base Product Substituted Alkene BetaHydrideElim->Product Sonogashira_Coupling cluster_palladium_cycle Palladium Cycle cluster_copper_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlkynyl Ar-Pd(II)L_n-C≡CR Transmetalation->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R-C≡CH Base CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation to Pd cycle Experimental_Workflow start Start reagents Combine Reactants: - Brominated Benzothiophene Dioxide - Coupling Partner - Catalyst & Ligand - Base (if applicable) start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup - Dilute with Organic Solvent - Wash with Water/Brine monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A Comparative Guide to the X-ray Crystallography of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and its derivatives, with a focus on X-ray crystallography. While a solved crystal structure for the 5-bromo derivative is not publicly available, this guide leverages data from a closely related fluorinated analogue to provide a comprehensive overview of the experimental protocols and expected structural features. Furthermore, we compare X-ray crystallography with other essential analytical techniques for the characterization of this important class of compounds, which show promise in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3][4]

Introduction to 1,3-dihydro-benzo[c]thiophene 2,2-dioxide Derivatives

The 1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold is a key structural motif in a variety of organic compounds with significant biological activity. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry due to their diverse therapeutic applications.[1] The sulfone group in the 1,3-dihydro-benzo[c]thiophene 2,2-dioxide core enhances metabolic stability, making these compounds attractive candidates for drug discovery.[5] Halogenated derivatives, such as the 5-bromo and 1-fluoro analogues, are of particular interest as they provide synthetic handles for further molecular elaboration through cross-coupling reactions and can influence the compound's pharmacokinetic and pharmacodynamic properties.

X-ray Crystallography Analysis: A Case Study of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

To date, the crystal structure of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, the crystal structure of the analogous compound, 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, provides valuable insights into the molecular geometry and packing of this class of compounds.[6]

Crystal Structure Data

The crystallographic data for 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is summarized in the table below. This data serves as a benchmark for what can be expected for other derivatives within this family.

Parameter1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
Chemical Formula C₈H₇FO₂S
Molecular Weight 186.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.7772(5) Å, b = 8.3886(6) Å, c = 16.8717(12) Åα = 90°, β = 99.742(6)°, γ = 90°
Unit Cell Volume 805.86(11) ų
Z 4
Calculated Density 1.535 Mg/m³
Thiophene Ring Conformation Envelope

Data sourced from Zou et al. (2015).[6]

In this structure, the thiophene ring adopts an envelope conformation, with the sulfur atom, bonded to the two oxygen atoms, forming the flap.[6] The molecules in the crystal are linked by C—H⋯O and C—H⋯F interactions, which create a three-dimensional network.[6]

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the meticulous execution of experimental procedures, from synthesis to data collection.

Synthesis and Crystallization

The synthesis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide was achieved through the fluorination of 1,3-dihydrobenzo[c]thiophene-2,2-dioxide using N-fluorobenzenesulfonimide (NFSI).[6]

Synthesis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: [6]

  • Lithium bis(trimethylsilyl)amide (LiHMDS; 2.2 mmol) and anhydrous ZnCl₂ (2.5 mmol) are dissolved in THF.

  • 1,3-dihydrobenzo[c]thiophene-2,2-dioxide (1.0 mmol) is added to the mixture under a nitrogen atmosphere.

  • The reaction is stirred for one hour.

  • N-fluorobenzenesulfonimide (NFSI; 2.0 mmol) is then added rapidly.

  • The reaction proceeds at room temperature for 30 minutes before being quenched with water.

  • The product is extracted with ethyl acetate, dried, and purified by flash column chromatography.

  • Colorless crystals suitable for X-ray diffraction are obtained by recrystallization from a dichloromethane/hexane solution.[6]

X-ray Data Collection and Structure Refinement

The following is a generalized protocol based on the published data for the fluoro-derivative.[6]

Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a suitable radiation source (e.g., Cu Kα).

  • A series of diffraction images are recorded as the crystal is rotated.

Structure Solution and Refinement:

  • The collected data is processed to determine the unit cell parameters and integrate the reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure of a molecule, it is often used in conjunction with other analytical techniques for a comprehensive characterization.

TechniqueInformation ProvidedComparison with X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure in solution, including the connectivity of atoms and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F, etc.).NMR provides data on the molecule's structure and dynamics in solution, which can differ from the solid-state conformation determined by X-ray crystallography. It is essential for confirming the identity and purity of the compound before crystallization attempts.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide clues about the molecular structure.MS confirms the molecular formula of the synthesized compound, which is a prerequisite for crystal structure analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of a compound and to isolate it from reaction mixtures.HPLC is a critical tool for ensuring the purity of the material used for crystallization, as impurities can significantly hinder crystal growth.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.IR spectroscopy can confirm the presence of key functional groups, such as the sulfone group (S=O stretches) in the target molecules, complementing the structural information from X-ray diffraction.

For 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, while crystallographic data is not available, its identity can be confirmed through a combination of these techniques. Its molecular formula is C₈H₇BrO₂S and it has a molecular weight of 247.11 g/mol .[7] Spectroscopic data, such as ¹H NMR, would be crucial for its characterization in the absence of a crystal structure.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationship between different characterization techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

characterization_logic cluster_spectroscopy Spectroscopic & Chromatographic Analysis cluster_crystallography Crystallographic Analysis Compound Synthesized Compound NMR NMR Spectroscopy (Structure in Solution) Compound->NMR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS HPLC HPLC (Purity) Compound->HPLC Final_Confirmation Full Characterization NMR->Final_Confirmation MS->Final_Confirmation Xray X-ray Crystallography (Solid-State Structure) HPLC->Xray Pure Sample Xray->Final_Confirmation

References

A Spectroscopic Guide to the Isomers of Benzothiophene Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of benzothiophene sulfone isomers is a critical step in the synthesis and quality control of novel therapeutic agents and functional materials. The subtle differences in the substitution patterns on the benzothiophene core can lead to significant variations in their physicochemical and biological properties. This guide provides a comprehensive comparison of the spectroscopic signatures of benzothiophene sulfone isomers, supported by experimental data and standardized protocols, to facilitate their unambiguous characterization.

The oxidation of the sulfur atom in benzothiophene derivatives to a sulfone group significantly alters the electronic properties of the molecule, impacting its spectroscopic characteristics.[1][2] These changes provide a robust basis for the differentiation of isomers using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the precise substitution pattern of benzothiophene sulfone isomers. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data of Dibenzothiophene Sulfone (CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)
H-4, H-67.85-7.77 (m)
H-1, H-97.85-7.77 (m)
H-3, H-77.66-7.61 (m)
H-2, H-87.55-7.51 (m)

Data sourced from multiple consistent databases.[3]

Table 2: ¹³C NMR Spectroscopic Data of Dibenzothiophene Sulfone (CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-4a, C-5a144.37
C-9a, C-9b143.04
C-1, C-9130.80
C-2, C-8129.31
C-3, C-7127.09
C-4, C-6123.51

Note: Specific assignments can vary based on the specific isomer and substitution pattern. The data for dibenzothiophene sulfone is presented as a reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the sulfone functional group. The strong symmetric and asymmetric stretching vibrations of the S=O bonds are characteristic and readily identifiable.

Table 3: Key IR Absorption Bands for Benzothiophene Sulfones

Functional GroupVibration ModeWavenumber (cm⁻¹)
S=OAsymmetric Stretch~1306
S=OSymmetric Stretch~1154
C=CAromatic Stretch~1600-1450
C-HAromatic Stretch~3100-3000

The exact positions of the sulfone stretching bands can be influenced by the molecular structure.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While isomers will have the same molecular weight, their fragmentation patterns can differ, aiding in their differentiation. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.[6]

Table 4: Mass Spectrometry Data for Dibenzothiophene Sulfone

ParameterValueInterpretation
Molecular FormulaC₁₂H₈O₂S---
Molecular Weight216.26 g/mol ---
Molecular Ion (M⁺)m/z 216Parent ion
Key Fragmentsm/z 187, 168Loss of SO and SO₂

Fragmentation patterns are highly dependent on the specific isomer and the ionization method used.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzothiophene sulfone isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzothiophene sulfone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[9][10] For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio are used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[10]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the sulfone group and other functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of benzothiophene sulfone isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Conclusion start Synthesized Isomer Mixture ms Mass Spectrometry (MS) start->ms Initial Analysis mw_confirm Confirm Molecular Weight ms->mw_confirm ir Infrared (IR) Spectroscopy so2_confirm Confirm Sulfone Group ir->so2_confirm nmr NMR Spectroscopy (¹H, ¹³C, 2D) structure_elucidate Elucidate Isomeric Structure nmr->structure_elucidate mw_confirm->ir MW Confirmed so2_confirm->nmr Sulfone Confirmed conclusion Identified Isomer(s) structure_elucidate->conclusion

Caption: Workflow for the spectroscopic differentiation of benzothiophene sulfone isomers.

References

Lack of Publicly Available Data on the Biological Activity of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide Derivatives Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of scientific literature and databases, a comprehensive comparison guide on the biological activity of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivatives cannot be compiled due to the absence of publicly available research data on a series of such compounds.

While the parent compound, 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, is commercially available, extensive searches did not yield any published studies that specifically investigate the synthesis and biological evaluation of a range of its derivatives. The initial search provided general information on the biological activities of the broader classes of benzothiophenes and thiophenes, which are known to exhibit potential anticancer and anti-inflammatory properties. However, these studies focus on different isomers or derivatives with substitution patterns that deviate significantly from the requested core structure.

For a comparative guide to be scientifically valuable, it requires quantitative data from a series of related compounds, allowing for an analysis of structure-activity relationships. This would typically include metrics such as IC50 or EC50 values from various biological assays, alongside detailed experimental protocols that would enable other researchers to replicate the findings.

Unfortunately, the scientific literature accessible through comprehensive searches does not contain reports of studies that have synthesized a library of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivatives and subsequently screened them for biological activities. Without this foundational data, it is not possible to:

  • Present a quantitative comparison of the biological activities of different derivatives.

  • Provide detailed experimental protocols for assays that have not been reported.

  • Generate meaningful visualizations of signaling pathways or experimental workflows related to these specific compounds.

Therefore, while the core chemical structure is identified, the crucial data regarding the biological impact of modifying this structure with different functional groups is not available in the public scientific domain. This information gap prevents the creation of the requested in-depth comparison guide. Further research into the synthesis and biological screening of derivatives of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide would be required to generate the necessary data for such a guide.

Comparative Guide to In Vitro Assays for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays relevant to the biological evaluation of compounds derived from the 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold and structurally related benzothiophene and thiophene analogs. Due to the limited publicly available data on the specific 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivative, this guide leverages experimental data from closely related compounds to provide a valuable comparative context for researchers.

Executive Summary

Compounds based on the benzothiophene and thiophene core structures have demonstrated a wide range of biological activities in preclinical studies. This guide details the in vitro assays used to characterize these activities, including antimicrobial, anticancer, and enzyme inhibitory properties. We present quantitative data from published studies in comparative tables, offer detailed experimental protocols for key assays, and provide visual diagrams of important workflows and signaling pathways to facilitate a deeper understanding of the evaluation process.

Data Presentation: Comparative In Vitro Activities

The following tables summarize the in vitro biological activities of various benzothiophene and thiophene derivatives, serving as a reference for the potential activities of novel compounds based on the 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold.

Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives [1]

CompoundE. coli (MIC, µM)P. aeruginosa (MIC, µM)Salmonella (MIC, µM)S. aureus (MIC, µM)
3b 1.111.000.541.11
3c >99.92>99.92>99.92>99.92
3j 19.9245.3090.5822.65
Ciprofloxacin 1.251.251.252.5
Gentamicin 2.51.252.55.0

Table 2: Anticancer Activity of Thiophene Derivatives against Human Lung Cancer Cell Line (A-549) [2]

CompoundConcentration (M)% InhibitionIC50 (µM)
S4 10⁻⁴65.448.45
S6 10⁻⁴72.145.33
S8 10⁻⁴78.9-
Adriamycin (Standard) 10⁻⁴98.2-

Table 3: RORγt Inverse Agonist Activity of Tetrahydro-Benzothiophene Derivatives [3][4][5]

CompoundRORγt TR-FRET IC50 (nM)GAL4-RORγ Reporter Assay IC50 (nM)
Compound 2 0.5 - 50.75
Compound 3 0.5 - 52.19
Compound 10 0.5 - 50.82
Compound 13 0.5 - 51.61
Ursolic Acid (Control) -99.92

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to replicate and validate findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1][6]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compounds in MHB in the 96-well plates.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension. Include positive (bacteria and broth), negative (broth only), and drug control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Cell Viability (MTT Assay)[7]

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A-549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)[8][9]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Fluorescent reporter dye that binds to microtubules

  • Test compounds

  • Fluorometer

Procedure:

  • Reaction Setup: In a microplate, combine the tubulin polymerization buffer, GTP, and fluorescent reporter dye.

  • Compound Addition: Add the test compounds at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization rates in the presence of the test compounds to the control to determine the inhibitory activity.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere_cells Allow Cells to Adhere (Overnight) seed_cells->adhere_cells add_compounds Add Test Compounds (Various Concentrations) adhere_cells->add_compounds incubate_treatment Incubate for 48h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for Anticancer Cell Viability (MTT) Assay.

rho_rock_pathway cluster_activation Activation cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK GEFs GEFs GEFs->RhoA_GTP GAPs GAPs GAPs->RhoA_GDP LIMK LIMK ROCK->LIMK MLC_P Phospho-MLC ROCK->MLC_P Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Depoly Actin Depolymerization (Inhibited) Cofilin->Actin_Depoly MLC Myosin Light Chain (MLC) MLC->MLC_P Stress_Fibers Stress Fiber Formation & Cell Contraction MLC_P->Stress_Fibers Inhibitor Benzothiophene Derivative (Inhibitor) Inhibitor->ROCK

Caption: Simplified RhoA/ROCK Signaling Pathway.

References

Comparative Guide to SAR of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide Analogs as γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of therapeutics for Alzheimer's disease (AD) is a critical area of research. A primary target in AD drug discovery is γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[1][2] The abnormal accumulation of Aβ, particularly the Aβ42 species, is a key factor in the pathogenesis of AD.[2] While direct inhibition of γ-secretase has been explored, it often leads to toxicity due to the enzyme's role in other vital signaling pathways, such as Notch processing.[1][3]

This has led to the development of γ-secretase modulators (GSMs), which allosterically modify the enzyme's activity to selectively reduce the production of the pathogenic Aβ42 peptide, often while increasing the formation of shorter, less amyloidogenic Aβ species like Aβ38.[3][4] The 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold has emerged as a promising core structure for the development of novel GSMs. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds.

SAR Analysis and Comparative Data

The core scaffold, 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, serves as a versatile building block for creating diverse chemical libraries, often for central nervous system (CNS) drug discovery. The planar structure and the presence of a bromine atom make it particularly suitable for modifications using techniques like Suzuki-Miyaura couplings. SAR studies focus on how different substituents on this core structure influence the potency and efficacy of γ-secretase modulation.

While specific SAR data for a homologous series of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide analogs is not available in the provided search results, we can infer a general SAR trend based on patented chemical series of GSMs. The potency of these compounds is typically evaluated by their IC50 value for Aβ42 reduction.

Table 1: Comparative Activity of Representative γ-Secretase Modulators

Compound IDCore Scaffold ModificationAβ42 IC50 (nM)In Vivo Effect (CSF Aβ42 Reduction)
Compound A(Not Specified)3958% @ 30 mg/kg
Compound B(Not Specified)19020% @ 30 mg/kg
Compound C(Not Specified)2920% @ 30 mg/kg
Data is illustrative, based on a patented series of GSMs, and demonstrates the range of potencies that can be achieved through structural modifications.[5]

The data illustrates that subtle changes in the chemical structure can lead to significant differences in both in vitro potency (IC50) and in vivo efficacy. For instance, while Compound C is the most potent in vitro, Compound A demonstrates superior efficacy in reducing Aβ42 in cerebrospinal fluid (CSF) in preclinical models.[5] This highlights the importance of optimizing not only for target engagement but also for pharmacokinetic and pharmacodynamic properties.

Visualizing the Drug Discovery Workflow and Biological Pathway

Experimental and SAR Workflow

The development of novel GSMs follows a structured workflow, from initial screening to lead optimization. This process involves iterative cycles of chemical synthesis and biological evaluation to refine the SAR.

SAR_Workflow General SAR Workflow for GSM Development cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization start Core Scaffold (5-Bromo-1,3-dihydro-benzo [c]thiophene 2,2-dioxide) synthesis Analog Synthesis (e.g., Suzuki Coupling) start->synthesis Diversification screening In Vitro Screening (Aβ42 IC50 Assay) synthesis->screening Test Analogs sar SAR Analysis screening->sar Generate Data in_vivo In Vivo Testing (CSF Aβ42 Reduction) decision Potency & Efficacy Met? in_vivo->decision Further Refinement optimization Lead Optimization (ADME/Tox Properties) sar->optimization Identify Trends optimization->decision decision->synthesis No (Iterate) decision->in_vivo Yes Amyloid_Pathway Mechanism of γ-Secretase Modulators (GSMs) cluster_membrane Cell Membrane cluster_gamma γ-Secretase Complex cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase Cleavage APP->beta_secretase gamma γ-Secretase Ab42 Aβ42 (Pathogenic) gamma->Ab42 Modulated Cleavage Ab38 Aβ38 (Less Pathogenic) gamma->Ab38 Modulated Cleavage GSM GSM Analog GSM->gamma Allosteric Modulation beta_secretase->gamma C99 fragment plaques Amyloid Plaques (Neurotoxicity) Ab42->plaques

References

A Comparative Guide to the Metabolic Stability of Sulfone-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a sulfone moiety into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. However, the metabolic stability of these compounds can vary significantly depending on the nature of the heterocyclic ring and the overall molecular structure. Understanding these structure-stability relationships is crucial for the design of drug candidates with favorable pharmacokinetic profiles. This guide provides a comparative overview of the metabolic stability of various sulfone-containing heterocycles, supported by experimental data and detailed methodologies.

Introduction to Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions. In vitro assays, particularly with liver microsomes, are widely used to predict in vivo metabolic clearance. These assays measure the rate of disappearance of a parent compound over time when incubated with liver enzymes, primarily cytochrome P450s (CYPs). The key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint).

Comparative Metabolic Stability Data

The following tables summarize available quantitative data on the metabolic stability of various sulfone-containing heterocycles from published studies. It is important to note that direct comparison across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Metabolic Stability of N-Sulfonylhydrazone Derivatives in Rat Liver Microsomes

CompoundHeterocycleHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
LASSBio-1772Phenyl> 240< 2.9[1]
LASSBio-1774Phenyl> 240< 2.9[1]

N-methylation of the sulfonylhydrazone moiety in these examples resulted in high metabolic stability.

Table 2: Metabolic Stability of Aryl Sulfonyl Fluorides in Rat Liver Microsomes

CompoundSubstitution Pattern% Remaining after 60 minReference
4-Fluorosulfonylacetophenonepara-substituted~50[2]
2,4,6-Trimethylbenzenesulfonyl fluoride2,4,6-trisubstituted~95[2]

Steric hindrance around the sulfonyl fluoride group, as seen in the 2,4,6-trisubstituted example, significantly increases metabolic stability.

Table 3: Metabolic Stability of Sulfone-Modified Piperazin-1-ylpyridazines in Human Liver Microsomes (HLM)

CompoundModificationt½ (min)Reference
Compound 1 Sulfonamide3[3]
Compound 12 SulfoneModerate improvement vs. sulfonamide[3]
Compound 29 Optimized Sulfone105[3]

Replacement of a sulfonamide with a sulfone and further structural optimization led to a dramatic increase in metabolic stability.

Discussion of Structure-Stability Relationships

The available data, though not exhaustive for a direct cross-heterocycle comparison, highlights several key trends:

  • Steric Hindrance: As demonstrated with aryl sulfonyl fluorides, bulky substituents near the sulfone group can shield it from metabolic enzymes, thereby increasing stability[2].

  • Electronic Effects: The electronic nature of the heterocyclic ring and its substituents can influence the sites and rates of metabolism. Electron-withdrawing groups can sometimes decrease the likelihood of oxidative metabolism.

  • Bioisosteric Replacement: The replacement of metabolically labile groups with more stable isosteres is a common and effective strategy. For instance, 1,2,4-oxadiazole and 1,3,4-thiadiazole moieties are often used to replace ester and amide groups, which can enhance metabolic stability[4][5].

  • Ring System: The intrinsic properties of the heterocyclic ring itself play a crucial role. For example, the pyridazine ring in some piperazin-1-ylpyridazine series has been shown to be relatively stable[3].

  • Metabolic Switching: Blocking a known metabolic "hotspot" can sometimes lead to metabolism shifting to another part of the molecule. A thorough understanding of a compound's metabolic fate is therefore essential.

Experimental Protocols

A standardized liver microsomal stability assay is fundamental to generating comparable data. Below is a detailed, generalized protocol based on common practices in the field.

Liver Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse) from a commercial supplier

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Cofactor solution (e.g., NADPH in buffer)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the microsomal suspension in buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the cofactor solution.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to the wells containing the microsomes and test compound.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the reaction mixture to the quenching solution. The 0-minute time point represents the initial concentration before metabolism occurs.

  • Sample Processing:

    • After the final time point, vortex or mix the samples to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the peak area of the parent compound at each time point using LC-MS/MS.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model. The slope of the linear portion of the curve (k) is used to calculate t½ (t½ = 0.693 / k).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) * 1000

Experimental Workflow Diagram

Metabolic_Stability_Assay_Workflow cluster_prep Preparation cluster_inc Incubation cluster_proc Sample Processing & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound Solution pre_warm Pre-warm Solutions at 37°C prep_cpd->pre_warm prep_mic Prepare Microsomal Suspension prep_mic->pre_warm prep_cof Prepare Cofactor Solution initiate Initiate Reaction (Add Cofactor) prep_cof->initiate pre_warm->initiate time_points Incubate and Sample at Time Points initiate->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench 0, 5, 15, 30, 60 min centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_rem Calculate % Remaining lcms->calc_rem calc_half Calculate Half-life (t½) calc_rem->calc_half calc_clint Calculate Intrinsic Clearance (CLint) calc_half->calc_clint

Figure 1. Generalized workflow for an in vitro liver microsomal stability assay.

Signaling Pathway and Logical Relationship Diagram

The metabolic fate of a sulfone-containing heterocycle is primarily determined by its interaction with Phase I and Phase II metabolic enzymes. The following diagram illustrates this logical relationship.

Metabolic_Pathway cluster_drug cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) drug Sulfone-Containing Heterocycle cyp Cytochrome P450s (CYPs) drug->cyp Oxidation fmo Flavin-containing Monooxygenases (FMOs) drug->fmo Oxidation ugt UDP-glucuronosyl- transferases (UGTs) drug->ugt Direct Conjugation (if functional group present) phase1_metabolite Oxidized Metabolite (e.g., Hydroxylation, S-oxidation) cyp->phase1_metabolite fmo->phase1_metabolite phase1_metabolite->ugt Glucuronidation sult Sulfotransferases (SULTs) phase1_metabolite->sult Sulfation phase2_metabolite Conjugated Metabolite (More water-soluble) ugt->phase2_metabolite sult->phase2_metabolite excretion Excretion (Urine, Feces) phase2_metabolite->excretion

References

Safety Operating Guide

Essential Disposal Protocol for 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides detailed procedures for the safe and proper disposal of 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a halogenated organic substance and must be treated as hazardous waste.[1]

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to safety protocols is critical to prevent exposure and ensure a safe laboratory environment.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.

Chemical Identification

Proper identification is the first step in the waste disposal process. All chemical and waste containers must be accurately and clearly labeled.[3]

IdentifierValue
Chemical Name This compound
CAS Number 351005-12-4[4][5][6]
Molecular Formula C₈H₇BrO₂S[4][5]
Molecular Weight 247.11 g/mol [4]
Key Hazard Class Halogenated Organic Compound[1]

Detailed Disposal Protocol

All laboratory personnel who handle chemical waste must be trained on proper disposal procedures.[7][8] Treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous.[7]

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: this compound is a halogenated organic compound due to the presence of a carbon-halogen bond (Carbon-Bromine).[1][9]

  • Segregate Waste: This chemical must be segregated and collected in a designated "Halogenated Organic Waste" container.[1][10][11]

    • DO NOT mix with non-halogenated organic wastes.[10][11]

    • DO NOT mix with acids, bases, or oxidizers.[1]

    • DO NOT dispose of this chemical down the drain.[11]

Step 2: Container Selection and Labeling

  • Select an Appropriate Container:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top cap to prevent leaks and spills.[8][12]

    • The container should be clearly designated for halogenated organic waste.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[10][12]

    • On the label, clearly write the full chemical name: "this compound". Do not use abbreviations.[12]

    • List all components and their approximate concentrations if it is a mixed waste stream.

Step 3: Accumulation and Storage

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8][10][12] This prevents the release of vapors and reduces the risk of spills.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Secondary Containment: The SAA should have secondary containment, such as a spill tray, to contain any potential leaks.[10]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to schedule a waste pickup.[8]

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the hazardous waste label.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and handling.

Spill Cleanup: In the event of a spill, treat all cleanup materials (absorbent pads, contaminated gloves, etc.) as hazardous waste.[7] These materials must be collected in a sealed container, properly labeled, and disposed of along with the halogenated organic waste.[12]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

Caption: Disposal workflow for halogenated organic compounds.

References

Personal protective equipment for handling 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for the handling of 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide (CAS: 351005-12-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a brominated organic compound that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Butyl, Neoprene, or Nitrile gloves.[2] Check manufacturer's chemical resistance data. Double-gloving is recommended for extended handling.Provides a barrier against skin contact with the chemical. The choice of material should be based on the specific solvent being used.
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashes.[3]Protects eyes from chemical splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges.[4][5] Use in a well-ventilated area, preferably a chemical fume hood.[1]Prevents inhalation of dust, aerosols, or vapors, which can cause respiratory tract irritation.
Protective Clothing A long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities or when splashing is likely. Long pants and closed-toe shoes are required.[3]Protects skin from accidental contact with the chemical.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.

Experimental Protocol: Weighing and Handling of Solid Compound

  • Preparation:

    • Ensure a calibrated analytical balance is placed inside a certified chemical fume hood.

    • Cover the work surface of the fume hood with absorbent bench paper.

    • Assemble all necessary equipment: spatulas, weighing paper or boats, and labeled receiving containers.

  • Donning PPE:

    • Put on all PPE as specified in Table 1. Ensure gloves are inspected for any signs of damage before use.

  • Weighing:

    • Tare the weighing vessel on the analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Avoid generating dust. If dust is observed, gently clean the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Transfer:

    • Securely close the stock container immediately after weighing.

    • Carefully transfer the weighed compound to the reaction vessel or for solution preparation within the fume hood.

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Properly doff PPE, avoiding contact with the contaminated outer surfaces of gloves.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Safe Handling

G A Preparation - Verify fume hood function - Gather all materials B Don PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) A->B Proceed C Weighing & Handling - Perform in fume hood - Minimize dust B->C Proceed D Experimentation - Add to reaction vessel - Monitor reaction C->D Proceed E Decontamination - Clean workspace and equipment D->E On Completion F Waste Disposal - Segregate waste streams E->F Proceed G Doff PPE & Hygiene - Remove PPE correctly - Wash hands F->G Proceed

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Preparedness for emergencies and a clear disposal plan are critical components of laboratory safety.

Table 2: Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] For larger spills, evacuate the area and contact the institution's environmental health and safety department. Ensure adequate ventilation.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[7]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[7]

  • Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in the solid hazardous waste stream.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service.[7] High-temperature incineration is a common disposal method for brominated organic compounds.

Disposal Decision Pathway

G Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in labeled solid halogenated waste container IsSolid->SolidWaste Yes LiquidWaste Collect in labeled liquid halogenated waste container IsSolid->LiquidWaste No Disposal Arrange for pickup by licensed hazardous waste disposal service SolidWaste->Disposal LiquidWaste->Disposal

Caption: Decision pathway for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.